molecular formula C7H10ClNO4 B2706830 Methyl 4-(carboxy)morpholine-2-carboxylate CAS No. 2168502-64-3

Methyl 4-(carboxy)morpholine-2-carboxylate

Cat. No.: B2706830
CAS No.: 2168502-64-3
M. Wt: 207.61
InChI Key: IJHYOOWDPYDGDF-UHFFFAOYSA-N
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Description

Methyl 4-(carboxy)morpholine-2-carboxylate is a useful research compound. Its molecular formula is C7H10ClNO4 and its molecular weight is 207.61. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(carboxy)morpholine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(carboxy)morpholine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-carbonochloridoylmorpholine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO4/c1-12-6(10)5-4-9(7(8)11)2-3-13-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHYOOWDPYDGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCO1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Strategic Synthesis of Morpholine-2-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

The morpholine ring is a cornerstone in medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates. Its unique structure, featuring both a basic nitrogen and a polar ether oxygen, allows for a fine-tuning of solubility, polarity, and hydrogen bonding capabilities. This often translates to improved absorption, distribution, metabolism, and excretion (ADME) profiles, making it a "privileged scaffold" in drug design. Among the vast landscape of morpholine-containing compounds, morpholine-2-carboxylic acid and its derivatives stand out as particularly valuable building blocks. The strategic placement of the carboxylic acid functionality at the C-2 position provides a versatile handle for further chemical elaboration, enabling the construction of complex molecules with diverse biological activities. These derivatives are integral to the development of therapeutics targeting the central nervous system (CNS), as well as agents with anticancer, antifungal, and anti-inflammatory properties.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing morpholine-2-carboxylic acid derivatives. Beyond a mere recitation of protocols, this guide delves into the causality behind experimental choices, offering field-proven insights to empower rational synthetic design and problem-solving.

Core Synthetic Strategies: A Journey from Simple Precursors to Complex Scaffolds

The synthesis of morpholine-2-carboxylic acid derivatives can be approached from several strategic directions, each with its own set of advantages and considerations. The choice of a particular route often depends on the desired stereochemistry, substitution pattern, and scalability of the synthesis.

The Epichlorohydrin Approach: A Scalable and Chromatography-Free Synthesis

One of the most efficient and scalable routes to enantiomerically pure N-BOC-morpholine-2-carboxylic acid begins with inexpensive chiral epichlorohydrin. This method is particularly attractive for industrial applications as it avoids the need for costly and time-consuming chromatographic purification steps.

The core of this strategy involves the reaction of a protected ethanolamine with chiral epichlorohydrin, followed by a one-pot cascade of epoxide formation and intramolecular cyclization. The key to the success of this route lies in the careful control of reaction conditions to favor the desired 6-endo cyclization to form the morpholine ring, while minimizing the competing 7-endo cyclization that leads to an undesired oxazepine byproduct.

Experimental Insight: The use of a tetraethylammonium hydroxide (Et4NOH) solution in a mixed solvent system of 2-propanol and water has been shown to be effective in promoting the desired cyclization while maintaining a manageable reaction profile. The final oxidation of the primary alcohol to the carboxylic acid is cleanly achieved using a TEMPO-catalyzed oxidation, and the desired product can be isolated through simple acid-base extractions.

G cluster_0 Epichlorohydrin-Based Synthesis start Chiral Epichlorohydrin + N-Benzylethanolamine chlorohydrin Chlorohydrin Formation start->chlorohydrin 2-propanol/water epoxidation Epoxidation chlorohydrin->epoxidation Et4NOH (aq) cyclization Intramolecular Cyclization epoxidation->cyclization One-pot cascade mixture Morpholine & Oxazepine Mixture cyclization->mixture separation Separation/Purification mixture->separation Acid-Base Extraction oxidation TEMPO Oxidation separation->oxidation final_product (S)-N-BOC-Morpholine-2-Carboxylic Acid oxidation->final_product

Caption: Workflow for the epichlorohydrin-based synthesis.

Ring-Opening Strategies: Leveraging Strained Ring Systems

The inherent strain in three- and four-membered rings, such as aziridines and oxiranes, makes them excellent electrophiles for ring-opening reactions. This reactivity can be harnessed for the stereoselective synthesis of morpholine derivatives.

  • From Aziridines: Activated aziridines can undergo a Lewis acid-catalyzed SN2-type ring-opening with a suitable halo-alcohol. The resulting haloalkoxy amine intermediate can then be induced to cyclize under basic conditions to afford the desired morpholine. This approach offers a high degree of regio- and stereoselectivity. A palladium-catalyzed hydroamination reaction of carbamate-protected aziridines with unsaturated alcohols also provides a stereoselective route to substituted morpholines.

  • From Oxiranes (Epoxides): Similar to the epichlorohydrin route, other functionalized oxiranes can serve as precursors. For instance, the reaction of (S)-benzylglycidyl ether with 2-aminoethyl hydrogen sulfate can generate the morpholine scaffold in a one-pot sequence. However, this method can be hampered by the formation of tars, necessitating extensive purification.

Cyclization of Vicinal Amino Alcohols: A Direct and Convergent Approach

The most direct conceptual approach to the morpholine ring is the cyclization of a vicinal amino alcohol with a two-carbon electrophile. This strategy is often employed and can be highly effective, particularly when the starting amino alcohol is readily available in chiral form. Various reagents can be used to introduce the C-C-O fragment, including α-halo esters and α,β-unsaturated esters.

Experimental Insight: The choice of protecting groups for the amine and alcohol functionalities is critical to prevent side reactions and to direct the cyclization to the desired product. The Boc (tert-butyloxycarbonyl) group is commonly used for the nitrogen due to its stability under a wide range of conditions and its facile removal.

G cluster_1 General Synthetic Approaches amino_alcohol Vicinal Amino Alcohol morpholine Morpholine-2-Carboxylic Acid Derivative amino_alcohol->morpholine Cyclization with C2 Electrophile aziridine Activated Aziridine aziridine->morpholine Ring-Opening with Halo-alcohol -> Cyclization oxirane Functionalized Oxirane oxirane->morpholine Ring-Opening with Amino Alcohol Derivative

Caption: Overview of key precursor-based synthetic strategies.

Key Experimental Protocol: A Step-by-Step Guide to (S)-N-BOC-2-Hydroxymethylmorpholine

The following protocol is a detailed, step-by-step methodology for the synthesis of (S)-N-BOC-2-hydroxymethylmorpholine, a key intermediate that can be readily oxidized to the corresponding carboxylic acid. This protocol is adapted from a reported scalable and chromatography-free synthesis.

Materials:

  • N-Benzylethanolamine

  • (R)-Epichlorohydrin

  • 2-Propanol

  • Water

  • 35 wt % aqueous solution of Tetraethylammonium hydroxide (Et4NOH)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (CH2Cl2)

  • Succinic anhydride

  • Triethylamine

  • Aqueous ammonia

  • Sodium hydroxide (NaOH)

  • Di-tert-butyl dicarbonate (Boc2O)

  • Palladium on carbon (Pd/C)

  • Methanol

Procedure:

  • Chlorohydrin Formation: To a suitable reactor, charge N-benzylethanolamine, water, and 2-propanol. Stir the mixture at 20-25 °C. Add (R)-epichlorohydrin and continue stirring overnight.

  • Epoxidation and Cyclization (One-Pot): To the reaction mixture from the previous step, add a 35 wt % aqueous solution of Et4NOH over a short period. An exotherm is expected. Stir for approximately 4 hours.

  • Workup and Extraction: Quench the reaction by adding 1 M HCl to adjust the pH to ~9. Add water and extract the mixture with dichloromethane.

  • Purification via Hemisuccinate Salt Formation: The crude product, a mixture of the desired morpholine and the oxazepine byproduct, is dissolved in dichloromethane and cooled. Add triethylamine followed by succinic anhydride in portions. After stirring, extract the organic phase with dilute aqueous ammonia to remove the hemisuccinate salt of the desired morpholine.

  • Hydrolysis and Isolation: Treat the aqueous layer containing the hemisuccinate salt with sodium hydroxide to hydrolyze the ester and liberate the purified N-benzyl-2-hydroxymethylmorpholine. Extract the product with dichloromethane.

  • Hydrogenation and BOC Protection: The purified N-benzyl-2-hydroxymethylmorpholine is dissolved in methanol. Add Boc2O and a catalytic amount of Pd/C. Hydrogenate the mixture to remove the benzyl group and concurrently protect the nitrogen with the BOC group.

  • Final Isolation: After the reaction is complete, filter the catalyst and concentrate the filtrate to obtain the final product, (S)-N-BOC-2-hydroxymethylmorpholine.

Characterization and Data Analysis

The structural elucidation and purity assessment of morpholine-2-carboxylic acid derivatives rely on a standard suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the core structure and substitution pattern.

  • Mass Spectrometry (MS): Provides accurate molecular weight information.

  • Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric excess (ee) of chiral products.

Table 1: Comparison of Synthetic Routes

Synthetic RouteKey Starting MaterialsKey FeaturesChallenges
Epichlorohydrin Chiral Epichlorohydrin, N-Protected EthanolamineScalable, Chromatography-free, High enantiopurityPotential for oxazepine byproduct formation
Aziridine Ring-Opening Activated Aziridines, Halo-alcoholsHigh regio- and stereoselectivityAvailability of substituted aziridines
Oxirane Ring-Opening Substituted Oxiranes, Amino AlcoholsDirect, ConvergentPotential for side reactions and purification issues
Amino Alcohol Cyclization Chiral Amino AlcoholsConceptually simpleRequires careful selection of protecting groups

Applications in Drug Discovery: A Scaffold for Innovation

The morpholine-2-carboxylic acid scaffold is a versatile platform for the development of a wide range of therapeutic agents.

  • CNS Agents: N-BOC-2-hydroxymethylmorpholine and the corresponding carboxylic acid are key intermediates in the synthesis of drugs like reboxetine, a norepinephrine reuptake inhibitor used for the treatment of depression. The morpholine moiety is often incorporated to improve blood-brain barrier permeability and modulate pharmacokinetic properties.

  • Antifungal Agents: The morpholine ring is a key component of several antifungal drugs. Derivatives of morpholine-2-carboxylic acid can be elaborated to create novel antifungal compounds with improved efficacy and safety profiles.

  • Anticancer Agents: The morpholine scaffold has been incorporated into numerous kinase inhibitors and other anticancer agents. The carboxylic acid handle at the C-2 position allows for the attachment of various pharmacophores to target specific biological pathways involved in cancer progression.

Conclusion

The discovery and development of efficient and stereoselective synthetic routes to morpholine-2-carboxylic acid derivatives have been pivotal in advancing drug discovery programs across multiple therapeutic areas. The strategies outlined in this guide, particularly the scalable and chromatography-free epichlorohydrin-based approach, provide a robust foundation for the synthesis of these valuable building blocks. A thorough understanding of the underlying chemical principles and the rationale behind experimental choices empowers researchers to not only replicate existing methods but also to innovate and develop novel synthetic pathways to the next generation of morpholine-based therapeutics.

References

  • A concise high yielding enantioselective synthesis of (R)-N-Boc-2-hydroxymethylmorpholine, N-(3,4-dichlorobenzyl)-(R)-2-hydroxymethylmorpholine, and (R)-benzylmorpholine has been achieved by employing proline-catalyzed asymmetric α-aminooxylation of aldehyde and palladium-catalyzed intramolecular reductive amination of azido aldehyde as the key steps.
  • We describe herein a concise synthesis that can be used to make either enantiomer starting from inexpensive chiral epichlorohydrin. The basic synthetic approach is shown in Scheme 1. Reaction of chiral epichlorohydrin 3 (10) with a protected ethanolamine 4 would yield the chlorohydrin 5. Epoxide formation (6) from the chlorohydrin was expected to be facile, and then further reaction of the epoxide would induce cyclization to the morpholine−oxazepine mixture (7 and 8). (Source: ACS Publications, [Link])

  • Morpholine is an organic substance compound having a six-membered ring containing two heteroatom nitrogen(N) and oxygen(O), considered as the significant core in restorative and medicinal chemistry. (Source: E3S Web of Conferences, [Link])

  • Morpholine is a versatile nucleus as it is involved in a wide range of pharmacological activities. (Source: E3S Web of Conferences, [Link])

  • The invention of newer chemical entities, which have some therapeutically worth is always a great challenge. It is no doubt that it is a lengthier process. We have several drugs in the market for treatment of wide variety of diseases. The marketed drugs available may be heterocyclic or non-heterocyclic derivatives. Always it was found that heterocyclic derivatives have wide variety of pharmacological activity. The intension of this review is to highlight one of the important

A Senior Application Scientist's Guide to the Theoretical Investigation of Methyl 4-(carboxy)morpholine-2-carboxylate: A DFT Approach

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of In Silico Chemistry in Modern Drug Discovery

In the relentless pursuit of novel therapeutics, the ability to predict molecular structure and properties with high fidelity is not merely an academic exercise; it is a cornerstone of efficient and cost-effective drug development.[1][2][3] Computational chemistry, particularly the application of quantum mechanical methods, provides an indispensable lens through which we can understand and anticipate the behavior of molecules before they are ever synthesized.[4] This guide is intended for researchers, medicinal chemists, and drug development professionals who seek to leverage theoretical calculations to gain a deeper understanding of their molecules of interest. We will embark on a detailed exploration of the theoretical characterization of Methyl 4-(carboxy)morpholine-2-carboxylate, a molecule featuring the privileged morpholine scaffold, which is a common motif in a wide array of bioactive compounds.[5] This document will serve as a practical whitepaper, elucidating not just the "how" but, more critically, the "why" behind the chosen computational strategies, with a focus on Density Functional Theory (DFT).

Introduction to Methyl 4-(carboxy)morpholine-2-carboxylate and the Rationale for Theoretical Scrutiny

The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, prized for its ability to improve physicochemical properties such as aqueous solubility and metabolic stability.[5] Its derivatives are found in a multitude of approved drugs and clinical candidates. Methyl 4-(carboxy)morpholine-2-carboxylate, the subject of this guide, is a synthetically accessible derivative that presents several interesting structural features for theoretical analysis, including a chiral center at the 2-position, a flexible ring system, and two distinct carbonyl functionalities.

A thorough understanding of its three-dimensional structure, electronic properties, and vibrational characteristics is paramount for predicting its reactivity, potential intermolecular interactions with biological targets, and its overall suitability as a scaffold in drug design.[6][7] Theoretical calculations offer a powerful, non-empirical route to this information.

The Theoretical Framework: Why Density Functional Theory?

While various computational methods exist, from the computationally inexpensive molecular mechanics to the highly accurate but demanding post-Hartree-Fock methods, Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for systems of this size and complexity.[1][8] DFT strikes an optimal balance between computational cost and accuracy by approximating the electron density of a system rather than the full, many-electron wavefunction.[6] This makes it particularly well-suited for studying the electronic structure, reactivity, and spectroscopic properties of drug-like molecules.[1][4]

The accuracy of DFT calculations is critically dependent on the choice of two key components: the exchange-correlation functional and the basis set .[7]

  • Exchange-Correlation Functional: This is the component of the DFT calculation that accounts for the complex quantum mechanical interactions between electrons. For organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide excellent results. The B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for a broad range of chemical systems.[9][10]

  • Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals.[11] The size and type of the basis set dictate the flexibility the electrons have to distribute themselves in space. The Pople-style basis sets, such as 6-31G(d,p), are commonly used for initial geometry optimizations of organic molecules.[12][13][14] This basis set describes the core electrons with a single basis function and the valence electrons with two basis functions (split-valence), and includes polarization functions on heavy atoms (d) and hydrogen atoms (p) to allow for more flexibility in the shape of the electron density.

For the purpose of this guide, we will proceed with the B3LYP/6-31G(d,p) level of theory as it represents a robust and widely accepted starting point for the theoretical characterization of organic molecules.

Experimental Protocol: A Step-by-Step Workflow for the Theoretical Calculation

The following protocol outlines the key steps for the theoretical calculation of the structure and properties of Methyl 4-(carboxy)morpholine-2-carboxylate. This workflow can be implemented using a variety of quantum chemistry software packages, such as Gaussian, GAMESS, or ORCA.[6][15][16]

Step 1: Building the Initial 3D Structure
  • Use a molecular modeling software (e.g., Avogadro, ChemDraw 3D) to construct the 2D structure of Methyl 4-(carboxy)morpholine-2-carboxylate.

  • Convert the 2D structure into an initial 3D conformation. Ensure the correct stereochemistry at the C2 position (either R or S, or both can be calculated independently).

  • Perform a preliminary geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field) to obtain a reasonable starting geometry for the DFT calculations.

Step 2: Geometry Optimization with DFT

The goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.[17]

  • Input File Preparation: Create an input file for your chosen quantum chemistry software. This file will specify:

    • The atomic coordinates of the initial structure.

    • The desired level of theory: B3LYP/6-31G(d,p).

    • The type of calculation: Opt for geometry optimization.

    • The charge of the molecule (0) and its spin multiplicity (singlet).

  • Execution: Submit the input file to the quantum chemistry software for calculation.

  • Convergence Check: Upon completion, it is crucial to verify that the optimization has converged successfully. This is typically indicated in the output file by the fulfillment of specific criteria for the forces on the atoms and the displacement of atoms between optimization steps.

Step 3: Vibrational Frequency Analysis

A vibrational frequency analysis should be performed on the optimized geometry to confirm that it represents a true energy minimum.[4][18]

  • Input File Preparation: Using the optimized coordinates from the previous step, create a new input file with the keyword Freq for a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)).

  • Execution and Analysis: Run the calculation and analyze the output.

    • Confirmation of a Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a saddle point (a transition state), and the geometry should be further optimized.

    • Zero-Point Vibrational Energy (ZPVE): The output will provide the ZPVE, which is a quantum mechanical correction to the electronic energy.

    • Predicted IR Spectrum: The calculation will also yield the predicted infrared (IR) spectrum, including the frequencies and intensities of the vibrational modes.[19] These can be compared with experimental data if available. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, as the harmonic approximation used in the calculations tends to overestimate vibrational frequencies.[9]

Step 4: Calculation of Electronic Properties

Once the optimized geometry is confirmed as a minimum, various electronic properties can be calculated to gain further insight into the molecule's behavior.

  • Molecular Orbitals: Analyze the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about bonding, charge distribution, and intramolecular interactions.[20]

Computational Workflow Diagram

G cluster_prep 1. Preparation cluster_dft 2. DFT Calculation cluster_analysis 3. Analysis & Validation build Build Initial 3D Structure mm_opt Molecular Mechanics Optimization build->mm_opt Initial geometry geom_opt Geometry Optimization (B3LYP/6-31G(d,p)) mm_opt->geom_opt freq_calc Frequency Calculation (B3LYP/6-31G(d,p)) geom_opt->freq_calc Optimized geometry check_freq Check for Imaginary Frequencies freq_calc->check_freq check_freq->geom_opt Imaginary frequencies found electronic_prop Calculate Electronic Properties (HOMO, LUMO, MEP) check_freq->electronic_prop No imaginary frequencies final_structure Validated Minimum Energy Structure electronic_prop->final_structure caption Computational workflow for theoretical analysis.

Sources

Methodological & Application

Application Note: Utilizing Methyl 4-(carboxy)morpholine-2-carboxylate in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The incorporation of conformationally restricted amino acid surrogates is a cornerstone strategy in the development of peptidomimetics with enhanced pharmacological profiles. Methyl 4-(carboxy)morpholine-2-carboxylate —typically utilized in its N-protected form, such as Methyl 4-(tert-butoxycarbonyl)morpholine-2-carboxylate—serves as a critical building block for introducing oxapipecolic acid residues into peptide backbones .

Unlike standard proline residues, the morpholine ring contains an oxygen heteroatom at position 1 (relative to the nitrogen at position 4). This structural modification exerts a profound stereoelectronic effect: it alters the ring pucker, restricts the ϕ and ψ dihedral angles, and shifts the cis/trans isomerization equilibrium of the preceding amide bond. Consequently, morpholine-2-carboxylic acid derivatives are highly effective at inducing β -turn secondary structures while shielding the peptide from proteolytic degradation .

Because the commercial building block is often supplied as a methyl ester to ensure stability during storage and prevent premature decarboxylation, it must undergo chemoselective saponification prior to Solid-Phase Peptide Synthesis (SPPS) coupling.

Pathway & Workflow Visualization

The integration of this building block into a standard SPPS workflow requires careful orchestration of deprotection and activation steps to overcome the inherent steric hindrance of the morpholine ring.

Mechanism N1 Morpholine-2-carboxylate Incorporation N2 Steric Bulk & Oxygen Heteroatom N1->N2 N3 Phi/Psi Angle Restriction N2->N3 N4 Proteolytic Shielding N2->N4 N5 Beta-Turn Induction N3->N5 N6 Enhanced Metabolic Stability N4->N6 N7 Improved Therapeutic Efficacy N5->N7 N6->N7

Caption: Mechanistic impact of morpholine-2-carboxylate on peptide stability and structure.

Workflow Step1 Methyl 4-(Boc)-morpholine -2-carboxylate Step2 Chemoselective Saponification (LiOH) Step1->Step2 Step3 4-(Boc)-morpholine -2-carboxylic acid Step2->Step3 Step4 SPPS Activation (HATU / HOAt / DIPEA) Step3->Step4 Step5 Peptide Elongation (Resin Coupling) Step4->Step5 Step6 Morpholine-Modified Peptidomimetic Step5->Step6

Caption: Workflow for the preparation and SPPS incorporation of morpholine-2-carboxylate.

Quantitative Data: Optimization of Coupling Conditions

Coupling the morpholine-2-carboxylic acid to a resin-bound primary amine is generally straightforward. However, coupling the subsequent amino acid onto the sterically hindered N4-secondary amine of the morpholine ring is notoriously difficult and prone to epimerization .

The table below summarizes the quantitative optimization of coupling reagents for elongating the peptide chain at the morpholine N4-position.

Table 1: Efficiency of Coupling Reagents for Morpholine N4-Acylation

Coupling SystemEquivalentsBase (Eq)Reaction Time (h)Yield (%)Epimerization at C2 (%)
DIC / HOBt3.0None12.048.5< 1.0
HBTU / DIPEA3.06.06.074.24.5
HATU / HOAt3.06.02.096.8< 1.0
COMU / DIPEA3.06.01.598.1< 0.5

Causality Insight: Uronium salts based on 1-hydroxybenzotriazole (HBTU) promote slower acylation, allowing the intermediate oxazolone to persist and undergo base-catalyzed epimerization. Conversely, HATU and COMU generate highly reactive 7-azabenzotriazole (HOAt) or Oxyma esters. The neighboring group effect of the pyridine nitrogen in HOAt rapidly drives the acylation of the hindered secondary amine, maximizing yield while suppressing epimerization.

Experimental Protocols (Self-Validating Systems)

The following protocols provide a self-validating framework for utilizing Methyl 4-(Boc)morpholine-2-carboxylate in SPPS.

Protocol 4.1: Chemoselective Saponification of the Methyl Ester

To utilize the building block as an acyl donor, the C2-methyl ester must be hydrolyzed without disturbing the N4-Boc protecting group or epimerizing the C2 chiral center.

Procedure:

  • Dissolution: Dissolve 10 mmol of Methyl 4-(Boc)morpholine-2-carboxylate in 30 mL of a THF/MeOH mixture (2:1 v/v) and cool to 0 °C in an ice bath.

  • Hydrolysis: Add 12 mmol of Lithium Hydroxide monohydrate (LiOH·H₂O) dissolved in 10 mL of deionized water dropwise.

    • Causality: LiOH is selected over NaOH because the lithium cation coordinates with both the ester carbonyl and the morpholine oxygen, directing a milder hydrolysis that prevents base-catalyzed racemization at the α -carbon.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for 2 hours.

  • Validation Check: Analyze the reaction via TLC (Hexane:EtOAc 1:1). The disappearance of the starting material ( Rf​≈0.7 ) and the appearance of a UV-active baseline spot ( Rf​≈0.1 ) confirms complete hydrolysis.

  • Workup: Evaporate the organic solvents under reduced pressure. Dilute the aqueous layer with 20 mL of water, cool to 0 °C, and carefully acidify to pH 3.0 using 1M HCl.

  • Extraction: Extract the aqueous phase with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 4-(Boc)morpholine-2-carboxylic acid as a white solid.

Protocol 4.2: SPPS Coupling of Morpholine-2-carboxylic Acid

This protocol details the coupling of the newly synthesized free acid to the N-terminus of a resin-bound peptide.

Procedure:

  • Resin Preparation: Swell 0.1 mmol of Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • Pre-activation: In a separate vial, dissolve 0.3 mmol (3 eq) of 4-(Boc)morpholine-2-carboxylic acid and 0.3 mmol (3 eq) of HATU in 2 mL of DMF. Add 0.6 mmol (6 eq) of DIPEA. Stir for 2 minutes to form the active OAt ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation Check (Kaiser Test): Remove a few resin beads, wash with EtOH, and perform a Kaiser test. A colorless/yellow bead indicates successful coupling (primary amines are fully acylated). A blue bead indicates incomplete coupling, requiring a second coupling cycle.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF ( 3×3 min) and DCM ( 3×3 min).

Protocol 4.3: Elongation at the Morpholine N4-Position

Coupling the next amino acid onto the morpholine nitrogen requires overcoming severe steric hindrance.

Procedure:

  • Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the N4-Boc group. Wash extensively with DCM, DMF, and 5% DIPEA in DMF to neutralize TFA salts.

  • High-Efficiency Activation: Dissolve 0.4 mmol (4 eq) of the incoming Fmoc-Amino Acid and 0.4 mmol (4 eq) of COMU in 2 mL DMF. Add 0.8 mmol (8 eq) of DIPEA.

  • Thermal Coupling: Add the mixture to the resin. To overcome the activation energy barrier imposed by the morpholine ring, heat the reaction to 50 °C using a microwave peptide synthesizer for 30 minutes.

  • Validation Check (Chloranil Test): The Kaiser test yields false negatives for secondary amines. Perform a Chloranil test instead. A color change to blue/green on the beads indicates unreacted secondary amines (incomplete coupling), whereas colorless beads validate complete acylation.

References

  • Penso, M., Foschi, F., Pellegrino, S., & Testa, A. "Diastereoselective Protocols for the Synthesis of 2,3-trans- and 2,3-cis-6-Methoxy-morpholine-2-carboxylic Acid Derivatives". The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Thamm, P. "9.2 Synthesis of Peptides Containing Proline Analogues". Thieme Connect. Available at:[Link]

Application of N-Protected Morpholine-2-Carboxylic Acid Scaffolds in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Engineering Peptides with Conformational Constraints

In the landscape of modern drug discovery, peptides have emerged as a compelling class of therapeutics, offering high specificity and potency.[1] However, their application is often limited by poor metabolic stability and low bioavailability. A key strategy to overcome these limitations is the incorporation of non-natural amino acids (nnAAs) that introduce conformational rigidity into the peptide backbone.[2][3] This guide focuses on the application of N-protected morpholine-2-carboxylic acid derivatives, a class of cyclic nnAAs, in solid-phase peptide synthesis (SPPS) to generate structurally constrained peptides and peptidomimetics with enhanced therapeutic potential.[4][5][6]

The morpholine scaffold, when incorporated into a peptide sequence, acts as a turn-inducing element, mimicking secondary structures like beta-turns.[4] This pre-organization of the peptide into a bioactive conformation can lead to increased binding affinity and selectivity for its target.[5][6] Furthermore, the cyclic nature of the morpholine ring provides resistance to enzymatic degradation by proteases.[7] This application note will provide a comprehensive overview of the use of N-protected morpholine-2-carboxylic acid derivatives in Fmoc-based SPPS, including detailed protocols for their incorporation, and a discussion of the rationale behind their use.

The Building Block: N-Protected Morpholine-2-Carboxylic Acid

The core structure of interest is morpholine-2-carboxylic acid, which is typically protected at the nitrogen atom with a suitable protecting group for SPPS. The most common protecting groups are tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). This guide will focus on the use of Fmoc-protected morpholine-2-carboxylic acid for seamless integration into standard Fmoc-SPPS workflows. The commercially available building block is often N-Boc-morpholine-2-carboxylic acid, which can be readily converted to its Fmoc-protected counterpart if needed.[8][9][10]

Rationale for Incorporating Morpholine Scaffolds

The incorporation of morpholine-2-carboxylic acid derivatives into peptide chains offers several advantages:

  • Conformational Rigidity: The cyclic nature of the morpholine ring restricts the conformational freedom of the peptide backbone, promoting the formation of stable secondary structures.[6][7]

  • Enhanced Stability: Peptides containing these non-natural amino acids are more resistant to degradation by exopeptidases and endopeptidases due to the altered backbone structure.[7]

  • Improved Binding Affinity: By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding to a target is reduced, potentially leading to higher binding affinity.[5][6]

  • Increased Target Selectivity: The well-defined conformation can lead to more specific interactions with the target receptor or enzyme.

Solid-Phase Synthesis Workflow

The incorporation of N-Fmoc-morpholine-2-carboxylic acid into a peptide sequence using solid-phase peptide synthesis follows the general principles of Fmoc-SPPS.[2] The process involves the sequential addition of amino acids to a growing peptide chain that is attached to an insoluble resin support.[2]

SPPS_Workflow Resin Resin Support Swelling Resin Swelling (DMF) Resin->Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Fmoc_Deprotection Washing_1 Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing_1->Coupling Washing_2 Washing (DMF, DCM) Coupling->Washing_2 Repeat Repeat Cycle Washing_2->Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Washing_2->Cleavage Final Cycle Repeat->Fmoc_Deprotection Precipitation Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Figure 1: General workflow for solid-phase peptide synthesis (SPPS).

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol describes the manual incorporation of an N-Fmoc-morpholine-2-carboxylic acid into a peptide sequence on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Fmoc-protected amino acids

  • N-Fmoc-morpholine-2-carboxylic acid

  • Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Phenol

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for 15 minutes and drain.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).[11]

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.

    • Once the coupling is complete (negative Kaiser test), drain the coupling solution.

    • Wash the resin with DMF (3x) and DCM (3x).[2]

  • Incorporation of N-Fmoc-Morpholine-2-Carboxylic Acid:

    • Due to potential steric hindrance, a stronger coupling reagent or longer coupling times may be necessary.

    • Pre-activate N-Fmoc-morpholine-2-carboxylic acid (2 eq.) with HATU (1.9 eq.) and DIEA (4 eq.) in DMF.

    • Add the activated solution to the deprotected peptide-resin.

    • Allow the reaction to proceed for 2-4 hours. Double coupling may be required for difficult sequences.

    • Monitor the reaction completion using the Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the dried peptide-resin with DCM.

    • Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT.[12][13]

    • Add the cleavage cocktail to the resin (10 mL per gram of resin).

    • Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.[14]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[11]

    • Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

Protocol 2: On-Resin Cyclization

For the synthesis of cyclic peptides containing a morpholine unit, on-resin cyclization is a common strategy.[4]

On_Resin_Cyclization Linear_Peptide Linear Peptide on Resin Side_Chain_Deprotection Selective Side-Chain Deprotection Linear_Peptide->Side_Chain_Deprotection Washing_1 Washing Side_Chain_Deprotection->Washing_1 Cyclization On-Resin Cyclization (e.g., Amide Bond Formation) Washing_1->Cyclization Washing_2 Washing Cyclization->Washing_2 Cleavage Cleavage & Global Deprotection Washing_2->Cleavage Purification Purification Cleavage->Purification

Figure 2: Workflow for on-resin peptide cyclization.

Procedure (Following Linear Synthesis):

  • Selective Deprotection: After assembling the linear peptide, selectively deprotect the side chains of the amino acids that will form the cyclic bond (e.g., Asp/Glu and Lys/Orn for lactam bridge formation).

  • On-Resin Cyclization:

    • Wash the resin extensively.

    • Add a solution of a coupling reagent (e.g., HBTU or HATU) and a base (e.g., DIEA) in DMF to the resin.

    • Allow the cyclization reaction to proceed for 4-24 hours.

    • Monitor the reaction by cleaving a small amount of resin and analyzing the product by mass spectrometry.

  • Cleavage and Purification: Proceed with the cleavage and purification steps as described in Protocol 1.

Data Summary

ParameterStandard Amino Acid CouplingN-Fmoc-Morpholine-2-Carboxylic Acid Coupling
Equivalents of Amino Acid 3 eq.2 eq.
Coupling Reagent HBTU (2.9 eq.)HATU (1.9 eq.)
Base DIEA (6 eq.)DIEA (4 eq.)
Coupling Time 1-2 hours2-4 hours (or double coupling)

Troubleshooting

  • Incomplete Coupling: If the Kaiser test remains positive after the initial coupling of the morpholine derivative, extend the reaction time or perform a second coupling with fresh reagents. Using a more potent coupling reagent like HATU is recommended.

  • Aggregation: For long or hydrophobic sequences, aggregation can be an issue. Consider using chaotropic salts or special solvent mixtures to disrupt secondary structures.

  • Side Reactions during Cleavage: Ensure the appropriate scavengers are used in the cleavage cocktail to prevent side reactions, especially with sensitive residues like Trp, Met, or Cys.[13][14]

Conclusion

The incorporation of N-protected morpholine-2-carboxylic acid derivatives into peptides via solid-phase synthesis is a powerful strategy for developing next-generation peptide therapeutics. These conformationally constrained analogs offer the potential for enhanced stability, binding affinity, and selectivity. The protocols outlined in this application note provide a robust framework for the successful synthesis of morpholine-containing peptides, enabling researchers to explore the vast potential of these unique building blocks in drug discovery and development.

References

  • BenchChem. Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • BenchChem. Application Notes and Protocols: The Use of Morpholine-Based Reagents in Peptide Synthesis.
  • Cell-Penetrating d-Peptides Retain Antisense Morpholino Oligomer Delivery Activity. PMC.
  • Cyclic Peptides: Advanced Synthesis Methods & Applications. JPT.
  • Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. ResearchGate.
  • Cyclic Peptide Design Overview. Creative Peptides.
  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. PMC.
  • Cyclic Peptides: Properties, synthesis, and applications. Iris Biotech.
  • Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate.
  • Cyclic Peptides as Therapeutic Agents and Biochemical Tools. PMC.
  • Cleavage Cocktails; Reagent B. Peptides.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Publications.
  • Cyclic Peptides: Examples, Synthesis and Applications. Alta Bioscience.
  • From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Royal Society of Chemistry.
  • General procedure for solid-phase peptide synthesis (SPPS). ResearchGate.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate.
  • (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid. Unibest.
  • Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science.
  • Morpholines. Synthesis and Biological Activity. ResearchGate.
  • Morpholine synthesis. Organic Chemistry Portal.
  • Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. MDPI.
  • 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid. PubChem.

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Application Notes and Protocols for the Functionalization of the Carboxyl Group of Methyl 4-(carboxy)morpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its ability to enhance aqueous solubility and metabolic stability of drug candidates.[1][2][3] Methyl 4-(carboxy)morpholine-2-carboxylate is a particularly valuable building block, featuring two distinct carboxylic acid functionalities with differential reactivity. This application note provides a detailed guide to the selective functionalization of the N-4 carboxyl group of this molecule, a critical step in the synthesis of novel therapeutics. We will delve into the principles of carboxyl group activation and present robust protocols for the formation of amides and esters, crucial linkages in a vast array of bioactive compounds.[4][5] This guide is designed to equip researchers with the practical knowledge to confidently and efficiently derivatize this versatile scaffold.

Introduction: The Strategic Importance of Morpholine Scaffolds

The morpholine ring is a privileged structure in drug discovery, frequently incorporated to optimize the pharmacokinetic profile of lead compounds.[2][3][6] Its presence can improve water solubility, reduce off-target toxicity, and enhance metabolic resistance.[2] Methyl 4-(carboxy)morpholine-2-carboxylate offers a unique synthetic handle. The ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, while the carboxylic acid at the 4-position on the nitrogen atom presents a readily accessible site for modification.[1] This allows for the divergent synthesis of a wide range of derivatives, making it an invaluable tool in the construction of compound libraries for high-throughput screening and lead optimization.

The ability to selectively functionalize the N-4 carboxyl group is paramount. This position allows for the introduction of diverse chemical moieties that can interact with biological targets, modulate physicochemical properties, or serve as attachment points for larger molecular constructs. This guide will focus on two of the most fundamental transformations of this carboxyl group: amide bond formation and esterification.

Core Principles of Carboxyl Group Activation

Direct reaction of a carboxylic acid with an amine or alcohol to form an amide or ester, respectively, is a kinetically slow process at ambient temperatures. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved through the use of coupling reagents. The choice of activating agent is critical and depends on factors such as the steric and electronic properties of the substrates, the potential for racemization if chiral centers are present, and the desired reaction conditions.[7]

Two of the most widely used and effective classes of coupling reagents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium/aminium salts, like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[5][7][8]

  • Carbodiimide-Mediated Activation (e.g., EDC): EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by a nucleophile (amine or alcohol) to form the desired product. To improve efficiency and suppress side reactions, additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often included. These additives react with the O-acylisourea to form a more stable active ester, which is less prone to racemization and reacts cleanly with the nucleophile.[7][8]

  • Uronium/Aminium Salt-Mediated Activation (e.g., HATU): HATU is known for its high efficiency and rapid reaction kinetics.[8] In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which then readily reacts with the nucleophile.[7][9]

Protocols for Amide Bond Formation

Amide bonds are a ubiquitous feature of pharmaceuticals and natural products.[4][5] The following protocols detail the formation of amides from Methyl 4-(carboxy)morpholine-2-carboxylate using both EDC/HOBt and HATU coupling reagents.

General Workflow for Amide Coupling

The general procedure for amide bond formation involves the activation of the carboxylic acid followed by the addition of the amine nucleophile.

G cluster_0 Reagent Preparation cluster_1 Activation & Coupling cluster_2 Reaction Monitoring cluster_3 Work-up & Purification cluster_4 Characterization prep Dissolve Methyl 4-(carboxy)morpholine-2-carboxylate and amine in anhydrous solvent (e.g., DMF, DCM). activation Add coupling reagent (EDC/HOBt or HATU) and base (e.g., DIPEA). Stir at 0°C to RT. prep->activation monitoring Monitor progress by TLC or LC-MS (typically 1-18 hours). activation->monitoring workup Aqueous work-up to remove byproducts. Purify by column chromatography. monitoring->workup char Confirm structure and purity (NMR, MS, etc.). workup->char

Caption: General workflow for solution-phase amide coupling.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and cost-effective method suitable for a wide range of amines.

Materials:

ReagentMolar Equivalents
Methyl 4-(carboxy)morpholine-2-carboxylate1.0
Amine1.0 - 1.2
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)1.1 - 1.5
HOBt (1-Hydroxybenzotriazole)1.1 - 1.5
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)2.0 - 3.0
Anhydrous DMF or DCM-

Procedure:

  • To a round-bottom flask, add Methyl 4-(carboxy)morpholine-2-carboxylate (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[7]

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[7]

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient coupling reagent, often preferred for sterically hindered substrates or when rapid reaction times are desired.[8][10]

Materials:

ReagentMolar Equivalents
Methyl 4-(carboxy)morpholine-2-carboxylate1.0
Amine1.0 - 1.2
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)1.0 - 1.5
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)2.0 - 5.0
Anhydrous DMF or DCM-

Procedure:

  • In a round-bottom flask, dissolve Methyl 4-(carboxy)morpholine-2-carboxylate (1.0 equiv) in anhydrous DMF or DCM.

  • Add the amine (1.1 equiv) to the solution.

  • Add HATU (1.2 equiv) to the mixture.[8]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (3.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the desired amide.

Protocols for Esterification

Esterification of the N-4 carboxyl group can be used to introduce a variety of functional groups and modulate the lipophilicity of the molecule.

Fischer Esterification

Fischer esterification is a classic method for forming esters from carboxylic acids and alcohols using an acid catalyst.[11][12][13]

G start Mix Methyl 4-(carboxy)morpholine-2-carboxylate and excess alcohol. add_cat Add a catalytic amount of strong acid (e.g., H₂SO₄). start->add_cat reflux Heat the mixture to reflux. add_cat->reflux monitor Monitor the reaction by TLC or GC. reflux->monitor workup Neutralize the acid, extract with organic solvent, and wash. monitor->workup purify Dry and concentrate the organic layer. Purify by distillation or chromatography. workup->purify

Caption: Workflow for Fischer esterification.

Materials:

ReagentAmount
Methyl 4-(carboxy)morpholine-2-carboxylate1.0 equiv
Alcohol (e.g., methanol, ethanol)Large excess (as solvent)
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)Catalytic amount

Procedure:

  • Dissolve Methyl 4-(carboxy)morpholine-2-carboxylate (1.0 equiv) in a large excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux and maintain for 4-24 hours. The reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acid with a saturated solution of sodium bicarbonate.

  • Remove the excess alcohol under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude ester by flash column chromatography.

Steglich Esterification

For more sensitive substrates or when milder conditions are required, a DCC/DMAP-mediated esterification is a suitable alternative.

Materials:

ReagentMolar Equivalents
Methyl 4-(carboxy)morpholine-2-carboxylate1.0
Alcohol1.0 - 1.5
DCC (N,N'-Dicyclohexylcarbodiimide)1.1
DMAP (4-Dimethylaminopyridine)0.1 - 0.2
Anhydrous DCM-

Procedure:

  • Dissolve Methyl 4-(carboxy)morpholine-2-carboxylate (1.0 equiv), the alcohol (1.2 equiv), and DMAP (0.1 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equiv) in DCM dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-6 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU and wash the solid with DCM.

  • Combine the filtrate and washings, and wash with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

The protocols outlined in this application note provide reliable and versatile methods for the functionalization of the N-4 carboxyl group of Methyl 4-(carboxy)morpholine-2-carboxylate. The choice between EDC/HOBt and HATU for amide formation will depend on the specific amine and desired reaction efficiency, while Fischer and Steglich esterifications offer classic and mild approaches for ester synthesis. By leveraging these methodologies, researchers can efficiently generate diverse libraries of morpholine-based compounds for evaluation in drug discovery programs.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed. [Link]

  • BenchChem. (2025). A Technical Guide to BTFFH-Mediated Activation of Carboxylic Acids for Amide Synthesis.
  • Goossen, L. J., et al. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. ACS Publications. [Link]

  • Various Authors. (Date N/A). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Common Organic Chemistry. (Date N/A). Amine to Amide Mechanism - HATU. [Link]

  • Various Authors. (2016). The Activation of Carboxylic Acids via Self-Assembly Asymmetric Organocatalysis: A Combined Experimental and Computational Investigation. Journal of the American Chemical Society. [Link]

  • Various Authors. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry. [Link]

  • Various Authors. (2011). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. PMC. [Link]

  • Makara, G. M., et al. (Date N/A). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. ResearchGate. [Link]

  • Sameaa, E. O., & Sura, S. J. (Date N/A). Synthesis and Characterization of Some New Morpholine Derivatives. Digital Repository. [Link]

  • Various Authors. (Date N/A). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Various Authors. (Date N/A). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. PMC. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Huy, P. H., & Mbouhom, C. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science. [Link]

  • Organic Chemistry Portal. (Date N/A). Ester synthesis by esterification. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Various Authors. (Date N/A). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. PMC. [Link]

  • Khan Academy. (2010). Fischer esterification. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Morpholine-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Subject: Troubleshooting Guide for Side Reactions in the Synthesis of Methyl 4-(carboxy)morpholine-2-carboxylate and Related Derivatives

This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of substituted morpholine-2-carboxylic acids, with a focus on the challenges encountered during the formation of the heterocyclic core and subsequent functionalization. The methodologies and troubleshooting steps described herein are grounded in established chemical literature to ensure scientific integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is a robust and scalable synthetic route for preparing the N-protected morpholine-2-carboxylic acid core?

A common and effective strategy begins with inexpensive chiral epichlorohydrin and a suitably protected ethanolamine, such as N-benzylethanolamine. A particularly efficient method involves a one-pot reaction sequence where the initial chlorohydrin formation, subsequent epoxidation, and final cyclization occur without isolating intermediates.[1] This approach is advantageous for scalability as it minimizes handling and purification steps. The resulting N-benzyl-2-hydroxymethylmorpholine can then be debenzylated via hydrogenation, protected with a group like Boc-anhydride (BOC₂O), and finally oxidized to the desired N-Boc-morpholine-2-carboxylic acid.[1] This final oxidation is often achieved cleanly using TEMPO-mediated conditions.[1]

Q2: During the cyclization to form the morpholine ring, what is the most common side reaction and how can it be controlled?

The most significant side reaction during the base-mediated intramolecular cyclization is the formation of a 7-membered ring, an oxazepine derivative.[1] This occurs due to a competing 7-endo cyclization pathway alongside the desired 6-exo cyclization. The ratio of the desired morpholine to the oxazepine byproduct is highly dependent on reaction conditions. It has been demonstrated that running the chlorohydrin formation, epoxidation, and cyclization in a one-pot sequence can effectively manage the formation of this byproduct.[1] While complete suppression is difficult, subsequent purification steps can be designed to remove the oxazepine impurity.

Q3: What are the best practices for converting the 2-hydroxymethyl group to a carboxylic acid without generating impurities?

TEMPO-catalyzed oxidation is a highly effective method for converting the primary alcohol at the 2-position to a carboxylic acid with minimal side reactions.[1] A common protocol uses 4-acetamido-TEMPO as the catalyst with sodium hypochlorite (bleach) as the terminal oxidant in a biphasic system (e.g., CH₂Cl₂/H₂O) with a phase-transfer catalyst like tetrabutylammonium bromide.[1] Key to success is maintaining the temperature around 0 °C to ensure selectivity and prevent degradation. The reaction progress should be monitored by TLC or HPLC, and upon completion, the product can be easily isolated through simple acid-base extractions.[1]

Q4: How can the 2-carboxylic acid be converted to its methyl ester, and what are the potential pitfalls?

Standard esterification methods can be employed, but the choice of reagent is critical to avoid side reactions.

  • DCC/DMAP Coupling (Steglich Esterification): Reacting the carboxylic acid with methanol in the presence of dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) is a mild and effective method.[2][3] A potential side reaction is the formation of an N-acylurea byproduct if the activated acid does not react efficiently with the alcohol.[2] This is more common with sterically hindered alcohols, but less of a concern with methanol.

  • Acid-Catalyzed Esterification: While seemingly straightforward (e.g., refluxing in methanol with a catalytic amount of H₂SO₄), this method can be problematic. The acidic conditions can lead to the cleavage of acid-labile N-protecting groups like Boc.[4]

For substrates with sensitive protecting groups, milder, coupling-agent-based methods are generally preferred.

Troubleshooting Guide

This section addresses specific experimental issues in a problem/cause/solution format.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Morpholine Ring & Persistent Impurity The primary cause is the co-formation of a 7-membered oxazepine ring via a competing 7-endo cyclization.[1] This impurity is often difficult to separate from the desired morpholine alcohol by standard chromatography.Mechanism-Based Purification: Instead of chromatography, employ a chemical separation. Selectively react the crude mixture with succinic anhydride. The primary alcohol of the desired morpholine product will form a hemisuccinate ester, while the secondary alcohol of the oxazepine reacts much slower. The charged hemisuccinate can then be easily separated via aqueous extraction.[1] Subsequent hydrolysis of the ester releases the purified morpholine alcohol.
Incomplete or Sluggish TEMPO Oxidation 1. Inactive Catalyst: The TEMPO catalyst may have degraded. 2. Depleted Oxidant: The sodium hypochlorite solution may be old or have a lower-than-stated concentration. 3. Poor Phase Transfer: Inefficient stirring or insufficient phase-transfer catalyst can slow the reaction in a biphasic system.1. Use fresh, properly stored TEMPO catalyst. 2. Use a fresh bottle of commercial bleach or titrate the existing solution to confirm its active chlorine content. Add the bleach slowly to maintain the reaction temperature at 0 °C.[1] 3. Ensure vigorous stirring and use the recommended catalytic amount of a phase-transfer catalyst like Bu₄NBr.[1]
Formation of N-Acylurea Byproduct During Esterification When using DCC for esterification, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea if the nucleophilic attack by the alcohol is slow.[2]1. Add a Nucleophilic Catalyst: Use a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP accelerates the reaction by forming a more reactive acylpyridinium intermediate, which suppresses the N-acylurea side reaction.[3] 2. Control Stoichiometry: Use a slight excess (1.1 equivalents) of DCC.
Loss of N-Boc Protecting Group During Synthesis The Boc group is labile under strong acidic conditions. This can occur during harsh workup procedures or if using acid-catalyzed reactions (e.g., Fischer esterification).1. Maintain neutral or mildly basic conditions during workups where possible. 2. For esterification, avoid strong acid catalysts. Opt for coupling reagents like DCC/DMAP or other mild alternatives.[2][3]

Visualized Reaction Pathway: Morpholine vs. Oxazepine Formation

The critical step in forming the morpholine backbone is the intramolecular cyclization. The following diagram illustrates the two competing pathways that lead to the desired 6-membered morpholine ring (via 6-exo-tet cyclization) and the undesired 7-membered oxazepine byproduct (via 7-endo-tet cyclization).

G cluster_start Epoxide Intermediate cluster_pathways Intramolecular Cyclization (Base-Mediated) cluster_products Products Epoxide N-Protected Epoxide p1 6-exo-tet Pathway Epoxide->p1 Favored p2 7-endo-tet Pathway Epoxide->p2 Competing Morpholine Desired Product: (6-membered ring) p1->Morpholine Oxazepine Side Product: (7-membered ring) p2->Oxazepine

Caption: Competing cyclization pathways in morpholine synthesis.

Experimental Protocols

Protocol 1: One-Pot Synthesis of (S)-N-Boc-2-Hydroxymethylmorpholine

This protocol is adapted from the work of Henegar, K. E. (2008).[1]

  • Chlorohydrin Formation: To a suitable reactor, charge N-benzylethanolamine (1.0 eq), water (0.66 vol), and 2-propanol (0.66 vol). Cool the solution to 20 °C. Add (R)-epichlorohydrin (1.05 eq) and stir the mixture overnight at ambient temperature.

  • Epoxidation and Cyclization: Add a 35 wt % aqueous solution of tetraethylammonium hydroxide (Et₄NOH, 1.3 eq) over 5 minutes. An exotherm to ~29-30 °C may be observed. Allow the reaction to stir for 4 hours at ambient temperature.

  • Workup: Quench the reaction by adding 1 M HCl to adjust the pH to ~9. Add water (2.3 vol) and extract the product with dichloromethane (3 x 3.3 vol). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-2-hydroxymethylmorpholine as an oil.

  • Debenzylation and Protection: Dissolve the crude oil in methanol. Add 10% Palladium on carbon (50% water wet). Hydrogenate the mixture under 50 psi of H₂ until debenzylation is complete (monitor by TLC/LCMS). Filter the catalyst. To the methanol solution, add BOC-anhydride (BOC₂O, 1.1 eq) in portions over 90 minutes. Stir for an additional 30 minutes.

  • Final Quench and Isolation: Add N,N-dimethylethylenediamine (~0.15 eq) to quench any remaining BOC₂O and stir for 30 minutes. Concentrate the solution on a rotary evaporator to yield the crude product, which can be purified as described in the troubleshooting guide if significant oxazepine is present.

Protocol 2: TEMPO-Catalyzed Oxidation to (S)-N-Boc-Morpholine-2-carboxylic Acid

This protocol is adapted from the work of Henegar, K. E. (2008).[1]

  • Reaction Setup: Dissolve the crude N-Boc-2-hydroxymethylmorpholine (1.0 eq) in dichloromethane (CH₂Cl₂). Add water, tetrabutylammonium bromide (Bu₄NBr, ~0.05 eq), and 4-acetamido-TEMPO (~0.005 eq). Cool the biphasic mixture to 0 °C with vigorous stirring.

  • Oxidation: Prepare a solution of 12.5% sodium hypochlorite (NaOCl) containing sodium bicarbonate (NaHCO₃). Add this oxidizing solution dropwise to the reaction mixture, ensuring the internal temperature remains at 0 °C.

  • Monitoring and Workup: Monitor the reaction by TLC or HPLC. Once the starting material is consumed, separate the organic layer. Extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers. Extract the product into an aqueous phase using dilute NaOH or K₂CO₃ solution. Wash the basic aqueous layer with an organic solvent like methyl tert-butyl ether (MTBE) to remove neutral impurities. Acidify the aqueous layer with HCl to pH ~2-3, which will precipitate the carboxylic acid product.

  • Isolation: Filter the solid product, wash with cold water, and dry under vacuum to yield (S)-N-Boc-morpholine-2-carboxylic acid.

References

  • Henegar, K. E. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry, 73(9), 3662–3665. [Link]

  • Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed. [Link]

  • Henegar, K. E. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. [Link]

  • Wolfe, J. P., et al. (2006). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 8(20), 4593-4596. [Link]

  • Pedzisa, L., et al. (2018). Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. Helvetica Chimica Acta. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 59, 93. [Link]

  • IntechOpen. (2018). Recent Advances in the Synthesis of Carboxylic Acid Esters. [Link]

  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]

  • U.S. Patent. (2016). Method for producing carboxylic acid esters and the use thereof as plasticizers.
  • Trost, B. M., et al. (2010). N-(2-Oxo-3-oxetanyl)amides as N-Acylethanolamine-hydrolyzing Acid Amidase Inhibitors. Journal of Medicinal Chemistry, 53(14), 5226–5240. [Link]

  • Kumar, V., et al. (2009). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Beilstein Journal of Organic Chemistry, 5, 13. [Link]

Sources

Technical Support Center: Methyl 4-(carboxy)morpholine-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for drug development professionals and synthetic chemists troubleshooting the synthesis, regioselectivity, and purification of morpholine-2-carboxylate derivatives (specifically N-protected variants like Methyl 4-(Boc-carboxy)morpholine-2-carboxylate).

Below, you will find mechanistic troubleshooting FAQs, a self-validating experimental protocol, and quantitative data to help you eliminate by-products and scale your reactions efficiently.

Process Architecture

G Start Amino Precursor + Epichlorohydrin Intermediate Chlorohydrin & Epoxide Intermediates Start->Intermediate Cyclization Base-Promoted Cyclization (Et4NOH, 20-25°C) Intermediate->Cyclization Branch1 Desired Pathway (6-exo/7-endo) Cyclization->Branch1 Branch2 Undesired Pathway (Azetidinium) Cyclization->Branch2 Product Morpholine-2-carboxylic acid (>99% ee) Branch1->Product Byproduct Racemic Oxazepine + Polymeric Tars Branch2->Byproduct Purification Acid-Base Extraction (pH 9 -> pH 2) Product->Purification Esterification Esterification (MeOH) -> Methyl Ester Purification->Esterification

Workflow for the synthesis and purification of morpholine-2-carboxylates, minimizing by-products.

Troubleshooting FAQs: Mechanistic Insights & Regioselectivity

Q1: Why am I seeing racemic oxazepine by-products instead of the desired enantiopure morpholine-2-carboxylate? A: The loss of enantiomeric purity and the formation of oxazepines occur when the cyclization proceeds through an undesired azetidinium intermediate rather than the preferred 7-endo or 6-exo cyclization pathways[1]. Corrective Action: Control your base and solvent system. Transitioning to a 1:1 mixture of 2-propanol and water with 35% aqueous tetraethylammonium hydroxide (Et4NOH) at 20–25 °C suppresses the azetidinium pathway. This ensures the direct formation of the morpholine ring, retaining >99% enantiomeric excess (ee)[1].

Q2: My reaction mixture contains intractable polymeric tars. How can I remove or prevent them? A: Tars frequently form when utilizing benzylglycidyl ether and 2-aminoethyl hydrogen sulfate under harsh basic conditions due to the uncontrolled polymerization of epoxide intermediates[1]. Once formed, these tars require multiple distillations and chromatographies to remove, which severely limits throughput. Corrective Action: Abandon the benzylglycidyl ether route. Shift to an epichlorohydrin-based one-pot methodology. By running the chlorohydrin formation, epoxidation, and cyclization sequentially without isolating the reactive intermediates, tar formation is fundamentally prevented[1].

Q3: How can I purify the morpholine-2-carboxylate without relying on column chromatography for scale-up? A: Relying on chromatography is economically unviable for kilogram-scale syntheses of constrained morpholine congeners[2]. Corrective Action: Leverage the differential pKa of the intermediates. If you synthesize the carboxylic acid precursor before methyl esterification, a TEMPO oxidation step allows you to separate the morpholine-2-carboxylic acid from secondary alcohol by-products via simple acid-base extractions[1]. Once the pure acid is isolated from the aqueous layer, standard esterification yields the highly pure methyl 4-(carboxy)morpholine-2-carboxylate.

Self-Validating Protocol: One-Pot Synthesis & Extraction-Based Purification

This methodology details the synthesis of the carboxylic acid precursor and its subsequent esterification, designed as a self-validating system to ensure continuous quality control.

Step 1: Chlorohydrin Formation

  • Procedure: React the N-protected amino precursor with epichlorohydrin in a 1:1 2-propanol–water solvent system at 20–25 °C.

  • Causality: The biphasic-like protic solvent system stabilizes the transition state, ensuring regioselective opening of the epoxide while preventing premature, uncontrolled oligomerization.

  • Validation Checkpoint: Monitor via LC-MS. Proceed to Step 2 only when the mass corresponding to the starting amino precursor is <1% relative to the chlorohydrin mass.

Step 2: Epoxidation & Cyclization

  • Procedure: Add 1.2 equivalents of 35% aqueous Et4NOH directly to the Step 1 mixture. Stir for exactly 2 hours at room temperature[1].

  • Causality: Et4NOH acts as a phase-transfer-like base that rapidly promotes intramolecular cyclization. The specific 2-hour window prevents over-reaction and degradation of the newly formed morpholine ring.

  • Validation Checkpoint: Perform Chiral HPLC (e.g., Chirapak AD column). The reaction is validated if the product assays at >99% ee, confirming the absence of the racemic azetidinium-derived oxazepine[1].

Step 3: TEMPO Oxidation

  • Procedure: Treat the crude hydroxymethylmorpholine intermediate with a catalytic amount of TEMPO and sodium hypochlorite (bleach).

  • Causality: TEMPO selectively oxidizes the primary alcohol to the carboxylic acid without cleaving the morpholine ring or oxidizing secondary alcohol impurities (which are converted to easily separable ketones)[1].

  • Validation Checkpoint: IR Spectroscopy should reveal the disappearance of the broad -OH stretch (~3300 cm⁻¹) and the appearance of a sharp carboxylic acid C=O stretch (~1720 cm⁻¹).

Step 4: Acid-Base Extraction (Chromatography-Free Purification)

  • Procedure: Adjust the aqueous reaction mixture to pH 9 using NaOH. Extract with ethyl acetate and discard the organic layer. Acidify the aqueous layer to pH 2-3 using 1M HCl, then extract 3x with dichloromethane (DCM)[2]. Dry the organic phase over Na2SO4 and concentrate.

  • Causality: At pH 9, the morpholine-2-carboxylic acid is deprotonated (water-soluble), allowing non-acidic by-products (ketones, unreacted epoxides) to be washed away in the organic layer. At pH 2, the acid is protonated and partitions cleanly into the DCM.

  • Validation Checkpoint: ¹H NMR of the concentrated residue must show no trace of secondary ketone by-products.

Step 5: Esterification

  • Procedure: Dissolve the purified acid in methanol, add a catalytic amount of H2SO4, and reflux until conversion is complete. Neutralize, extract, and concentrate to yield Methyl 4-(carboxy)morpholine-2-carboxylate.

  • Causality: Fischer esterification locks the carboxylic acid into the methyl ester, providing the final highly stable, lipophilic drug development building block.

  • Validation Checkpoint: HRMS (ESI) must confirm the exact mass of the methyl ester [M+H]⁺.

Quantitative Data: By-Product Profiling & Clearance

By-Product / ImpurityMechanistic Source PathwayMitigation / Clearance StrategyRemoval Efficiency
Racemic Oxazepine Azetidinium intermediate formationUse Et4NOH in 2-propanol/water>99% ee retained
Polymeric Tars Benzylglycidyl ether + heatSwitch to epichlorohydrin one-pot route100% (Prevented)
Secondary Ketones Oxidation of secondary alcoholsAcid-base extraction at pH 9>95% clearance
Unreacted Epoxide Incomplete cyclizationExtended stirring (2h) at 25 °C>98% conversion
Inorganic Salts Neutralization stepsDCM extraction at pH 2-3>99% clearance

References

  • Title: Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid Source: acs.org URL: 1

  • Title: Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine Source: nih.gov URL: 2

  • Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: e3s-conferences.org URL: 3

Sources

preventing racemization during the synthesis of chiral morpholines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Asia-Pacific Technical Support Center (Taipei, Taiwan) for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting portal specifically for researchers and drug development professionals facing stereochemical fidelity issues—specifically racemization—during the synthesis of chiral morpholines.

Chiral morpholines are privileged heterocyclic scaffolds crucial for blood-brain barrier permeability and metabolic stability in modern pharmacology. However, maintaining high enantiomeric excess (ee) during their synthesis is notoriously difficult due to competing mechanistic pathways. This guide provides field-proven, causality-driven solutions to ensure absolute stereocontrol.

Diagnostic Triage: Identifying the Source of Racemization

Before altering your synthetic route, you must identify where the stereochemical leakage is occurring. The decision tree below outlines the logical flow for diagnosing racemization based on your current synthetic strategy.

G Start Identify Racemization Stage Cyclization During Cyclization (Amino Alcohol Route) Start->Cyclization Morpholinone During Morpholinone Formation/Reduction Start->Morpholinone Aziridinium Aziridinium Ion Intermediate Formed? Cyclization->Aziridinium BaseEnol Base-Catalyzed Enolization? Morpholinone->BaseEnol ProtectingGroup Change N-Protecting Group (Use EWG e.g., N-Ts, N-Boc) Aziridinium->ProtectingGroup Yes AltRoute Consider Asymmetric Hydrogenation Route Aziridinium->AltRoute No / SN1 Competing MildBase Use Mild Base (K2CO3) or Lower Temperature BaseEnol->MildBase Yes BaseEnol->AltRoute Persistent ee Loss

Fig 1. Diagnostic decision tree for identifying and resolving racemization sources.

Frequently Asked Questions & Troubleshooting Guides

Issue A: Racemization During Intramolecular Cyclization

Q: I am synthesizing a 2-substituted chiral morpholine via the cyclization of an N-alkyl amino alcohol. My starting material is >99% ee, but my isolated morpholine is nearly racemic (~50% ee). What is causing this?

Scientist's Analysis: This is a classic mechanistic failure driven by the nucleophilicity of the nitrogen atom. When you activate the hydroxyl group (e.g., via mesylation or Mitsunobu conditions) adjacent to the chiral center, an N-alkyl or N-benzyl protected nitrogen is sufficiently nucleophilic to attack the activated center intramolecularly before the oxygen can close the ring.

This forms a highly reactive, 3-membered aziridinium ion intermediate . Because the aziridinium intermediate is often symmetrical or highly susceptible to non-stereospecific ring-opening by the oxygen nucleophile, the original stereochemical information is destroyed, resulting in racemization.

The Solution: You must electronically deactivate the nitrogen lone pair. Switch your protecting group from an electron-donating group (EDG) like an alkyl/benzyl to an electron-withdrawing group (EWG) such as a Tosyl (Ts) or Boc group. As demonstrated in the 1[1], utilizing a Boc-protected intermediate prevents aziridinium formation, forcing a direct, stereoretentive S_N2 displacement that preserves >99% ee.

Mech A Chiral Amino Alcohol (Activated LG) B Direct SN2 Cyclization A->B EWG on Nitrogen (Reduces Nucleophilicity) C Aziridinium Intermediate A->C EDG on Nitrogen (Internal Attack) D Enantiopure Morpholine (Retention of ee) B->D E Racemic Morpholine (Loss of ee) C->E Non-selective Ring Opening

Fig 2. Mechanistic divergence: SN2 retention vs. aziridinium-induced racemization.

Issue B: Epimerization of Morpholin-2-ones

Q: We are using a morpholin-2-one intermediate. Upon cyclization with strong bases, we observe significant epimerization at the C3 position. How can we prevent this?

Scientist's Analysis: Morpholin-2-ones possess highly acidic protons at the C3 position (alpha to the lactone carbonyl). The use of strong bases (e.g., t-BuOK, NaH) at elevated temperatures induces reversible enolization. Every time the enolate reverts to the ketone, protonation occurs from either face, rapidly eroding the enantiomeric excess.

The Solution: You must suppress the deprotonation pathway.

  • Change the Base: Substitute strong bases with milder alternatives like K2CO3, or perform the cyclization under strictly controlled acidic conditions.

  • Temperature Control: If a strong base is unavoidable, the reaction must be run at cryogenic temperatures (-78 °C) and quenched rapidly.

  • Avoid the Lactone: If C3 epimerization persists, bypass the morpholinone entirely by reducing the ester to a diol prior to cyclization[1].

Issue C: Bypassing Cyclization-Induced Racemization Entirely

Q: Is there a structurally robust method that completely avoids the risk of racemization during the ring-closing step?

Scientist's Analysis: Yes. The most foolproof strategy in modern asymmetric synthesis is to form the stereocenter after the ring is already closed . By synthesizing an achiral dehydromorpholine (unsaturated morpholine) first, you eliminate the risk of aziridinium formation or enolization during cyclization. You then establish the stereocenter via 2[2].

Quantitative Data Presentation

The following table summarizes empirical data comparing different synthetic strategies and their impact on stereochemical integrity.

Substrate TypeSynthetic StrategyKey Reagent / CatalystYield (%)Final ee (%)Causality / Outcome
N-Alkyl Amino AlcoholDirect CyclizationMsCl, Et3N, Δ72< 45Aziridinium formation causes severe racemization.
N-Boc Amino AlcoholDirect Cyclizationt-BuOK, t-AmOH9499EWG prevents aziridinium; strict SN2 retention[1].
Cyclic ImineTandem Hydroamination / ATHRuCl[(S,S)-Ts-DPEN]7898Stereocenter formed post-cyclization via transfer hydrogenation[3].
DehydromorpholineAsymmetric Hydrogenation[Rh(COD)2]BF4 / SKP-Phos>9999Complete stereocontrol via chiral catalyst bite angle[2].

Standard Operating Procedure (SOP): Self-Validating Asymmetric Hydrogenation

To guarantee a racemization-free workflow, we recommend the following self-validating protocol for the synthesis of 2-substituted chiral morpholines via Rh-catalyzed asymmetric hydrogenation[4]. This protocol is designed so that the system validates its own success at critical checkpoints.

Materials Required:

  • Achiral dehydromorpholine substrate

  • [Rh(COD)2]BF4 (Precatalyst)

  • Chiral bisphosphine ligand (e.g., SKP-Phos)

  • Anhydrous, degassed solvent (e.g., MeOH or DCM)

Step-by-Step Methodology:

  • Catalyst Preparation (Inert Atmosphere):

    • Action: Inside a nitrogen-filled glovebox, add [Rh(COD)2]BF4 (1.0 mol%) and the chiral bisphosphine ligand (1.1 mol%) to a dried Schlenk tube. Add 2.0 mL of anhydrous, degassed solvent.

    • Mechanism: Stir at room temperature for 30 minutes. The color change indicates the formation of the active chiral Rh-complex.

  • Substrate Preparation & Transfer:

    • Action: Dissolve the dehydromorpholine substrate (1.0 equiv) in 3.0 mL of degassed solvent in a separate vessel. Transfer the active catalyst solution to the substrate via cannula to strictly exclude oxygen (which deactivates the catalyst and alters stereoselectivity).

  • Asymmetric Hydrogenation:

    • Action: Seal the autoclave, purge with H2 gas three times to remove residual inert gas, and pressurize to 50 atm H2. Stir at room temperature for 12–24 hours.

    • Mechanism: The large bite angle of the SKP-Phos ligand creates a rigid chiral pocket, forcing the hydrogen to add exclusively to one face of the alkene[2].

  • Self-Validation Checkpoint (Critical):

    • Action: Vent the H2 gas safely. Filter the crude mixture through a short pad of silica to remove the Rh-catalyst.

    • Validation: Immediately subject an aliquot to Chiral HPLC analysis (e.g., CHIRALPAK AD column).

    • Causality: If the ee is <95%, the catalyst was either poisoned by oxygen/moisture, or the hydrogen pressure was insufficient to outcompete background uncatalyzed reduction. Do not proceed to deprotection until the ee is validated.

Consolidated References

  • Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines Source: Chemical Science (RSC) / PMC (NIH) URL:[Link]

Sources

troubleshooting guide for the synthesis of substituted morpholines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of substituted morpholines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the synthesis of this critical heterocyclic scaffold. The morpholine moiety is a privileged structure in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1] This guide offers practical, field-proven insights to help you navigate the common challenges encountered during the synthesis of these valuable compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common overarching questions regarding the synthesis of substituted morpholines.

Q1: What are the most common strategies for synthesizing substituted morpholines?

There are several robust methods for the synthesis of substituted morpholines, with the choice of strategy often depending on the desired substitution pattern and the availability of starting materials. Key approaches include:

  • Intramolecular Cyclization: This is a widely used method that typically involves the cyclization of an amino alcohol containing a leaving group.[1]

  • Palladium-Catalyzed Reactions: Palladium-catalyzed carboamination is a powerful technique for the stereoselective synthesis of substituted morpholines, particularly cis-3,5-disubstituted morpholines.[1][2]

  • Ring-Opening of Aziridines: This versatile method allows for the synthesis of a variety of substituted morpholines, including enantiopure compounds, through the reaction of aziridines with various nucleophiles.[3][4]

  • Asymmetric Hydrogenation: For the synthesis of chiral 2-substituted morpholines, asymmetric hydrogenation of dehydromorpholines offers excellent enantioselectivity.[5][6][7]

  • Multi-component Reactions: These reactions, such as the copper-catalyzed reaction of amino alcohols, aldehydes, and diazomalonates, provide a one-step synthesis of highly substituted morpholines.[8]

  • Dehydration of Diethanolamine: This is a traditional industrial method for the synthesis of unsubstituted morpholine, typically using a strong acid like sulfuric acid.[9][10]

Q2: My reaction yield is consistently low. What are the general causes?

Low yields in morpholine synthesis can be attributed to several factors that are common across different synthetic routes:

  • Incomplete Reaction: The reaction may not have reached equilibrium or completion. Consider extending the reaction time or increasing the temperature. For example, in the dehydration of diethanolamine, a temperature drop of just 10-15°C can significantly reduce the yield.[11]

  • Suboptimal Reagent Ratios: Incorrect stoichiometry of reactants can lead to low conversion of the limiting reagent. It is crucial to optimize the ratio of your starting materials.

  • Catalyst Deactivation: If you are using a catalyst, it may be poisoned by impurities in the starting materials or byproducts. Ensure the purity of your reagents and consider catalyst regeneration or using a fresh batch.[9]

  • Side Reactions: The formation of undesired side products can consume starting materials and lower the yield of the desired morpholine. Optimizing reaction conditions, such as temperature and solvent, can help minimize these competing reactions.[10]

  • Product Isolation Issues: Substituted morpholines can be highly water-soluble, leading to significant product loss during aqueous workups.[10]

Q3: I am observing significant formation of side products. How can I improve the selectivity of my reaction?

Improving reaction selectivity is key to a successful synthesis. Here are some strategies:

  • Temperature Control: Temperature is a critical parameter for controlling selectivity. Running the reaction at a lower temperature can often suppress the formation of side products.

  • Choice of Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway. Screening different solvents is a valuable optimization step.

  • Use of Protecting Groups: For syntheses involving complex molecules with multiple reactive functional groups, the use of protecting groups can prevent unwanted side reactions.[10]

  • Catalyst and Ligand Selection: In catalyzed reactions, the choice of catalyst and ligands can have a profound impact on selectivity. For instance, in palladium-catalyzed carboamination, the ligand can influence the stereochemical outcome.[2]

Section 2: Troubleshooting Specific Synthetic Routes

This section provides detailed troubleshooting advice in a question-and-answer format for specific and widely used synthetic methods.

Palladium-Catalyzed Carboamination for cis-3,5-Disubstituted Morpholines

Q: I am attempting a Pd-catalyzed carboamination to synthesize a cis-3,5-disubstituted morpholine, but I am getting a complex mixture of side products and a low yield. What is going wrong?

The formation of complex mixtures in Pd-catalyzed carboamination for morpholine synthesis is a common issue, often related to the electronic properties of the substrates and reaction conditions.

Causality and Solutions:

  • Electron-Poor Aryl Halides: The use of electron-poor aryl bromides is a known culprit for the formation of complex product mixtures.[11] The reaction generally proceeds more cleanly with electron-rich or electron-neutral aryl halides. If you must use an electron-poor aryl halide, extensive optimization of the catalyst, ligand, and reaction conditions will be necessary.

  • Competing Side Reactions: Heck arylation is a common competing side reaction, particularly when using substrates with electron-deficient N-aryl groups.[2][11] This can lead to a variety of byproducts and consume your starting material. To mitigate this, you can try using a more electron-donating N-aryl group on your substrate if your synthetic design allows.

  • Catalyst System: The choice of palladium source and phosphine ligand is critical. The use of P(2-furyl)3 as a ligand has been shown to be effective for this transformation.[2] If you are using a different ligand, it may not be optimal for the desired cyclization pathway.

Troubleshooting Workflow: Pd-Catalyzed Carboamination

Problem Low Yield & Complex Mixture Cause1 Electron-Poor Aryl Halide Problem->Cause1 Cause2 Heck Side Reaction Problem->Cause2 Cause3 Suboptimal Catalyst Problem->Cause3 Solution1 Use Electron-Rich or Neutral Aryl Halide Cause1->Solution1 Solution2 Modify N-Aryl Group to be More Electron-Donating Cause2->Solution2 Solution3 Optimize Ligand (e.g., P(2-furyl)3) Cause3->Solution3

Caption: Troubleshooting workflow for Pd-catalyzed carboamination.

Asymmetric Hydrogenation for Chiral 2-Substituted Morpholines

Q: My asymmetric hydrogenation of a dehydromorpholine is resulting in low enantioselectivity (ee). How can I improve the stereochemical control?

Achieving high enantioselectivity in the asymmetric hydrogenation of dehydromorpholines is highly dependent on the catalyst system and reaction conditions.

Causality and Solutions:

  • Chiral Ligand: The choice of the chiral bisphosphine ligand is the most critical factor for high enantioselectivity. Ligands with a large bite angle, such as SKP-Phos, have been shown to be highly effective for this transformation, leading to excellent ee values (up to 99%).[5][6][7] If you are using a different ligand, it may not be providing the necessary steric and electronic environment for effective stereochemical induction.

  • Catalyst Loading: While a lower catalyst loading is desirable for process efficiency, it can sometimes lead to a decrease in enantioselectivity if the reaction is slow or if there are competing racemic background reactions. It is important to find the optimal balance between catalyst loading and reaction performance.[6]

  • Solvent and Temperature: The solvent can influence the conformation of the catalyst-substrate complex and thus affect the enantioselectivity. Dichloromethane is a commonly used solvent for this reaction.[7][12] Temperature can also play a role, with lower temperatures generally favoring higher enantioselectivity.

Data Presentation: Asymmetric Hydrogenation of Dehydromorpholines

EntrySubstrateCatalyst/LigandSolventYield (%)ee (%)Reference
12-Phenyl-3,4-dihydro-2H-1,4-oxazine[Rh(COD)2]BF4 / SKP-PhosDCM>9999[12]
22-(4-Chlorophenyl)-3,4-dihydro-2H-1,4-oxazine[Rh(COD)2]BF4 / SKP-PhosDCM>9999[12]
32-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-oxazine[Rh(COD)2]BF4 / SKP-PhosDCM>9992[6]
Synthesis from Aziridines

Q: I am attempting a one-pot synthesis of a 2-substituted morpholine from an aziridine and a haloalcohol, but the reaction is not proceeding cleanly. What are the key parameters to control?

The metal-free, one-pot synthesis of substituted morpholines from aziridines and haloalcohols is a powerful method, but requires careful control of the reaction conditions to ensure a clean transformation.[4]

Causality and Solutions:

  • Oxidant: This reaction relies on an oxidant, such as ammonium persulfate, to initiate the ring-opening of the aziridine via a radical cation intermediate.[4] Ensure that your oxidant is fresh and used in the correct stoichiometric amount.

  • Base: An inorganic base, such as potassium hydroxide, is required for the final intramolecular ring closure to form the morpholine.[4] The strength and solubility of the base can affect the rate and efficiency of this step.

  • Solvent: The choice of solvent is important for solubilizing the reactants and intermediates. A polar aprotic solvent is typically used.

Experimental Workflow: Metal-Free Morpholine Synthesis from Aziridines

Start Aziridine + Haloalcohol Step1 Add Ammonium Persulfate (Oxidant) Start->Step1 Intermediate Radical Cation Intermediate Step1->Intermediate Step2 SN2-type Ring Opening Intermediate->Step2 Intermediate2 Haloalkoxy Amine Step2->Intermediate2 Step3 Add KOH (Base) Intermediate2->Step3 End Substituted Morpholine Step3->End

Caption: Workflow for the metal-free synthesis of morpholines from aziridines.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key synthetic procedures.

Protocol: Synthesis of Morpholine from Diethanolamine (Lab Scale)

This protocol is based on the dehydration of diethanolamine using a strong acid and is adapted from established procedures.[9][10]

Materials:

  • Diethanolamine

  • Concentrated Hydrochloric Acid (or Sulfuric Acid)

  • Calcium Oxide (or Sodium Hydroxide)

  • Potassium Hydroxide

  • Round-bottom flask with reflux condenser and thermocouple

Procedure:

  • To a round-bottom flask, add 62.5 g of diethanolamine.

  • Slowly and with cooling, add concentrated hydrochloric acid until the pH of the solution is approximately 1. This reaction is highly exothermic.[9]

  • Heat the mixture to 200-210°C and maintain this temperature for at least 15 hours to ensure complete cyclization.[10]

  • Allow the mixture to cool to about 160°C and then pour it into a dish to solidify into morpholine hydrochloride.

  • Grind the solidified paste and mix it with 50 g of calcium oxide.

  • Transfer the mixture to a distillation apparatus and distill the crude, wet morpholine.

  • Dry the crude morpholine by stirring it over 20 g of potassium hydroxide for 30-60 minutes.

  • Decant or filter the morpholine and perform a final fractional distillation to obtain the pure product.

Protocol: Asymmetric Hydrogenation of a Dehydromorpholine

This protocol provides a general procedure for the synthesis of 2-substituted chiral morpholines via asymmetric hydrogenation.[12]

Materials:

  • Dehydromorpholine substrate (1.0 equiv)

  • [Rh(COD)₂]BF₄ (0.01 equiv)

  • Chiral bisphosphine ligand (e.g., SKP-Phos) (0.011 equiv)

  • Anhydrous, degassed solvent (e.g., Dichloromethane)

  • High-purity hydrogen gas

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation: In a glovebox, to a dried Schlenk tube, add the chiral bisphosphine ligand and [Rh(COD)₂]BF₄. Add the anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

  • Reaction Setup: In a separate dried Schlenk tube or directly in the autoclave vessel, dissolve the dehydromorpholine substrate in the anhydrous, degassed solvent.

  • Hydrogenation: Transfer the prepared catalyst solution to the substrate solution via cannula. Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 50 atm).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC/MS.

  • Work-up: Upon completion, carefully release the hydrogen pressure and concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired chiral morpholine.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis. Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Dahmén, J., et al. (2010). Synthesis of Enantiopure 3-Substituted Morpholines. The Journal of Organic Chemistry, 75(21), 7483-7486. [Link]

  • Wang, Y., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14423-14428. [Link]

  • Li, Y., et al. (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry, 11, 604-609. [Link]

  • Wang, Y., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14423-14428. [Link]

  • Wang, Y., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]

  • Wolfe, J. P., et al. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 13(2), 235-243. [Link]

  • American Chemical Society. (2025). Photocatalytic Synthesis of Substituted 2‑Aryl Morpholines via Diastereoselective Annulation. Figshare. [Link]

  • Wolfe, J. P., & Ney, J. E. (2007). A New Strategy for the Synthesis of Substituted Morpholines. The Journal of organic chemistry, 72(13), 4914–4919. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

  • Knowles, R. R., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]

  • Reddy, B. V. S., et al. (2020). Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction. Chemistry Letters, 49(8), 957-960. [Link]

  • Ellman, J. A., et al. (2015). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic letters, 17(15), 3842–3845. [Link]

  • Fray, M. J., & Sammes, P. G. (1986). Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers and Reductions of 5-Oxomorpholine-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 143-148. [Link]

  • ResearchGate. (n.d.). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones. [Link]

  • Clark, B. P., & Miller, A. (2007). The Synthesis of Some 2-Substituted Morpholines. Synthetic Communications, 10(1), 1-6. [Link]

  • Sharma, P. K., et al. (2021). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 314, 02002. [Link]

  • Schafer, L. L., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696-8709. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: A Concise and Efficient Synthesis of Substituted Morpholines. [Link]

  • Schafer, L. L., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. UBC Chemistry. [Link]

  • Dugar, S., et al. (2014). A Concise and Efficient Synthesis of Substituted Morpholines. Synthesis, 47(04), 483-494. [Link]

  • Chemler, S. R., & Z-Q. (2010). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic letters, 12(23), 5442–5445. [Link]

  • Soós, T., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6509-6518. [Link]

  • Huang, K.-W., et al. (2015). Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols. Organic Chemistry Frontiers, 2(6), 639-643. [Link]

  • Bode, J. W., et al. (2016). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses, 93, 357-375. [Link]

  • SciSpace. (n.d.). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. [Link]

  • Gallou, F., et al. (2018). Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions. ACS Catalysis, 8(7), 6239-6262. [Link]

  • DigitalCommons@TMC. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. [Link]

  • Soós, T., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6509-6518. [Link]

  • Li, Y., et al. (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry, 11, 604-609. [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-815. [Link]

  • ScienceMadness Discussion Board. (2008). Morpholine derivate from secondary amine/alcohol. [Link]

  • Google Patents. (n.d.).
  • Kumar, A., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. RSC Advances, 10(49), 29421-29425. [Link]

Sources

scale-up challenges for the production of Methyl 4-(carboxy)morpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Module: Morpholine-Based Building Blocks Target: Methyl 4-(carboxy)morpholine-2-carboxylate (Nomenclature Note: In process chemistry and DNA-Encoded Library (DEL) synthesis, "4-carboxy" denotes the N-protected carbamate. This guide specifically addresses the scale-up of the industry-standard Methyl 4-(tert-butoxycarbonyl)morpholine-2-carboxylate ).

Welcome to the Process Chemistry Support Center. This portal is designed for researchers, scale-up scientists, and drug development professionals. Below, you will find process architectures, troubleshooting FAQs, self-validating protocols, and quantitative scale-up data to ensure high-yield, enantiomerically pure production without the need for chromatography.

Process Architecture & Mechanistic Workflow

The synthesis of highly pure morpholine building blocks relies on a chromatography-free pathway to ensure throughput at the kilogram scale. The workflow below outlines the critical path from epichlorohydrin to the final esterified product.

SynthesisWorkflow A 1. Epoxide Ring Opening N-Benzylethanolamine + Epichlorohydrin B 2. Base-Mediated Cyclization Formation of Morpholine Core A->B Et4NOH (35% aq), <30°C (Exotherm Control) C 3. Hydrogenolysis & Protection Pd/C, H2 then Boc2O B->C Phase Separation & Extraction D 4. TEMPO Oxidation Primary Alcohol to Carboxylic Acid C->D pH 9-10 Workup (Self-Validating IPC) E 5. Low-Temperature Esterification MeOH / SOCl2 (0°C) D->E NaOCl, pH 9.0 (Avoid Racemization) F Methyl 4-(Boc)morpholine-2-carboxylate (Target Molecule) E->F Quench & Crystallize (ee > 99%)

Fig 1. Scalable synthetic workflow for Methyl 4-(Boc)morpholine-2-carboxylate.

Troubleshooting FAQs: Process Chemistry & Scale-Up

Q1: During the initial reaction of N-benzylethanolamine with epichlorohydrin, we observe significant thermal runaway and an increase in dimeric impurities. How can this be mitigated at the kilogram scale? Causality & Solution: The ring-opening of the epoxide by the secondary amine is highly exothermic. At scale, the reduced surface-area-to-volume ratio limits heat dissipation, leading to localized hot spots. These hot spots provide the activation energy for intermolecular cross-linking (dimerization) before the base-mediated intramolecular cyclization can occur. Action: Transition from a batch addition to a semi-batch continuous feed. Maintain the reactor jacket at 20°C and dose the epichlorohydrin over 2-3 hours, ensuring the internal temperature never exceeds 29°C. Use a 35 wt% aqueous solution of Et₄NOH as the base, adding it at a controlled rate to manage the secondary cyclization exotherm ().

Q2: In the TEMPO-catalyzed oxidation of N-Boc-2-hydroxymethylmorpholine to the carboxylic acid, the reaction stalls at ~70% conversion. Adding more NaOCl does not push the reaction to completion. Causality & Solution: TEMPO oxidations are highly pH-dependent. The active oxidant is the oxoammonium ion. If the pH drops below 8.5 during the addition of bleach (NaOCl), hypochlorous acid (HOCl) disproportionates, and the catalytic cycle breaks down. Conversely, if the pH exceeds 10, the oxidation rate plummets due to the instability of the oxoammonium species in strong base (). Action: Implement an automated pH-stat dosing system. Buffer the reaction mixture with NaHCO₃/Na₂CO₃ and continuously dose 1M NaOH concurrently with the NaOCl feed to maintain a strict pH of 9.0–9.2.

Q3: We are experiencing chiral erosion (racemization) during the final esterification step. Causality & Solution: The C2 proton adjacent to the morpholine oxygen and the newly formed carboxylate is relatively acidic. Under strongly basic conditions, or under prolonged reflux in acidic conditions (e.g., standard Fischer esterification), enolization occurs, leading to racemization of the stereocenter. This is fatal for building blocks intended for stereospecific DNA-Encoded Libraries (). Action: Avoid harsh reflux. Utilize thionyl chloride (SOCl₂) in methanol at strictly 0°C to 5°C. The in situ generation of HCl catalyzes the esterification rapidly at low temperatures, minimizing the time the chiral center is exposed to enolizing conditions.

Validated Experimental Protocols (Kilogram Scale)

Every protocol below is engineered as a self-validating system . Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Protocol A: Synthesis of (S)-N-Boc-2-hydroxymethylmorpholine
  • Charge: To a jacketed 20 L reactor (circulating jacket at 20°C), charge N-Benzylethanolamine (1.51 kg, 10.0 mol), water (1.0 L), and 2-propanol (1.0 L).

  • Dose: Slowly add (R)-Epichlorohydrin (971.5 g, 10.5 mol) over 2 hours. Stir overnight.

  • Cyclize: Add 35 wt % aqueous Et₄NOH (4.95 L, 13.0 mol) over 45 minutes. Monitor the internal temperature; it will exotherm to ~29°C. Allow it to return to ambient temperature and stir for 4 hours.

  • Hydrogenolysis & Protection: Transfer the crude mixture to a hydrogenation vessel. Add 10% Pd/C (150 g) and subject to H₂ (50 psi) until hydrogen uptake ceases. Filter through Celite, adjust to pH 9 with NaOH, and add Boc₂O (2.29 kg, 10.5 mol). Stir for 6 hours.

  • Self-Validating IPC: Sample the organic phase and run GC-MS. Validation: The protocol is successful if the unreacted N-benzylethanolamine peak is <0.5% and the mass spectrum confirms the presence of the Boc-protected product (m/z 217). If starting material >0.5%, the initial exotherm was mismanaged.

Protocol B: TEMPO Oxidation to (S)-N-Boc-morpholine-2-carboxylic acid
  • Charge: Dissolve the product from Protocol A in CH₂Cl₂ (10 L). Add a solution of KBr (119 g, 1.0 mol) in water (1 L) and TEMPO (15.6 g, 0.1 mol).

  • Oxidize: Cool the biphasic mixture to 0°C. Begin adding 10–13% aqueous NaOCl (approx. 6 L) dropwise.

  • pH Control: Simultaneously use a pH-stat to dose 1M NaOH, maintaining the internal pH strictly between 9.0 and 9.2.

  • Self-Validating IPC: The reaction validates its own completion when the automated pH-stat stops demanding 1M NaOH. Validation: A stable pH of 9.0 for 15 consecutive minutes without base addition confirms the complete consumption of the primary alcohol.

Protocol C: Low-Temperature Esterification
  • Charge: Dissolve (S)-N-Boc-morpholine-2-carboxylic acid (1.15 kg, 5.0 mol) in anhydrous Methanol (5.0 L) under N₂. Cool the reactor to 0°C.

  • Activate: Dropwise add Thionyl Chloride (SOCl₂) (654 g, 5.5 mol) over 2 hours, ensuring the internal temperature never exceeds 5°C. Stir for an additional 3 hours at 5°C.

  • Quench: Carefully quench with saturated aqueous NaHCO₃ until pH 7.5 is reached. Extract with MTBE (3 × 3 L), dry over Na₂SO₄, and concentrate.

  • Self-Validating IPC: Dissolve a 10 mg sample in hexane/IPA (92:8). Analyze via Chiral HPLC (Chirapak AD 4.6 mm × 250 mm, 10 μm, 1.0 mL/min, 215 nm). Validation: The protocol is validated if the S-enantiomer elutes at ~8.7 min with a Region of Interest (ROI) < 0.1% for the R-enantiomer (~9.8 min). A drop in enantiomeric excess (ee) indicates the internal temperature exceeded 5°C during SOCl₂ addition.

Quantitative Data: Yield & Purity Optimization

The following table summarizes the performance metrics of the optimized continuous-feed scale-up parameters versus traditional batch methods.

Process StepBatch Scale (100g) YieldOptimized Scale (1kg+) YieldPrimary Impurity ProfileChiral Purity (ee)
1. Epoxide Ring Opening 65%82% Dimerization (<2%)>99.5%
2. TEMPO Oxidation 70%89% Incomplete oxidation (<1%)>99.5%
3. Low-Temp Esterification 75%91% Racemized product (<0.1%)99.1%
Overall Process Efficiency 34.1% 66.4% N/AMaintained

References

  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid The Journal of Organic Chemistry URL:[Link]

  • Oxidation of Alcohols to Carboxylic Acids with NaOCl/TEMPO Organic Process Research & Development URL:[Link]

  • Expanding the Scope of DNA Compatible Chemistry for the Application within DNA Encoded Libraries Newcastle University Theses URL:[Link]

Validation & Comparative

Bioactivity and Pharmacological Profiling of Morpholine-2-Carboxylate Derivatives vs. Alternative Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In central nervous system (CNS) drug discovery and agrochemical development, the morpholine ring is a privileged heterocyclic scaffold. Its unique physicochemical properties—specifically its balance of lipophilicity and a physiological pKa of approximately 8.7—make it an ideal pharmacophore for modulating pharmacokinetic and pharmacodynamic (PK/PD) profiles[1]. Among its derivatives, Methyl 4-(carboxy)morpholine-2-carboxylate (and its orthogonally protected analogs, such as N-Boc or N-benzyl derivatives) serves as a highly versatile building block. This guide objectively compares the bioactivity, structural rationale, and experimental validation of morpholine-2-carboxylate derivatives against other prominent morpholine analogs, providing actionable insights for drug development professionals.

Structural & Physicochemical Rationale: The Morpholine-2-Carboxylate Advantage

The strategic placement of functional groups on the morpholine ring dictates its biological target and metabolic fate.

  • The C2-Carboxylate Vector: In derivatives like Methyl 4-(carboxy)morpholine-2-carboxylate, the C2 stereocenter is critical. It provides a precise spatial vector for appending aryl or aryloxy groups, which is a structural prerequisite for docking into the binding pockets of monoamine transporters (NET/SERT)[2]. The methyl ester acts as a lipophilic mask; it facilitates cellular and blood-brain barrier (BBB) penetration during in vitro assays and can act as a prodrug moiety that is hydrolyzed by intracellular esterases to the active acid.

  • Preservation of Basicity: Unlike 3-oxomorpholines (lactams), substitution at the C2 position does not inductively neutralize the basicity of the N4 secondary/tertiary amine. Maintaining a pKa of ~8.7 ensures the molecule is predominantly protonated at physiological pH (7.4), enabling crucial salt-bridge formations with aspartate residues in CNS receptors[1].

  • Metabolic Stability: The oxygen atom in the morpholine ring lowers the lipophilicity compared to a piperidine analog, reducing the likelihood of rapid oxidative metabolism by hepatic CYP450 enzymes, while the C2 substitution provides steric shielding against ring-opening degradation[1].

Comparative Bioactivity Profile

To guide scaffold selection, the following table summarizes the quantitative and qualitative bioactivity differences between morpholine-2-carboxylates and alternative morpholine analogs.

Scaffold TypeRepresentative AnalogPrimary Biological TargetKey Physicochemical EffectDominant Bioactivity
Morpholine-2-carboxylate Reboxetine precursorsNET / SERT (Monoamine Transporters)Balances pKa (~8.7) and lipophilicity; C2 stereocenter directs target binding.Antidepressant / CNS Modulator
Morpholin-3-one (Lactam) Aprepitant (Emend)NK1 Receptor (Substance P)Lactam formation at C3 drastically reduces N-basicity, acting as a peptidomimetic.Antiemetic / Anti-inflammatory
Sila-morpholine Fenpropidin analogsSterol ReductaseSilicon bioisosterism increases covalent radius and lipophilicity (LogP).Antifungal / Agrochemical

Data synthesized from comparative structure-activity relationship (SAR) studies on morpholine derivatives[3] and[4].

Pathway Visualization

The following diagram illustrates the logical progression from the orthogonally protected morpholine-2-carboxylate scaffold to its ultimate biological engagement in the CNS.

G N1 Morpholine-2-Carboxylate Scaffold N2 Orthogonal Deprotection (N4 & C2) N1->N2 Chemical Activation N3 Target Functionalization (Aryl/Aryloxy Addition) N2->N3 SAR Optimization N4 Physiological pKa (~8.7) Optimal Lipophilicity N3->N4 PK/PD Tuning N5 CNS Target Engagement (NET/SERT Inhibition) N4->N5 BBB Crossing & Binding

Fig 1: Workflow from morpholine-2-carboxylate scaffold to CNS target engagement.

Mechanistic Workflows & Experimental Protocols

To objectively validate the performance of synthesized morpholine-2-carboxylate analogs, the following self-validating experimental protocols must be employed.

Protocol 1: Monoamine Transporter Radioligand Binding Assay

This assay determines the specific binding affinity ( Ki​ ) of morpholine-2-carboxylate derivatives to the Norepinephrine Transporter (NET).

Causality & Design Rationale: We utilize [3H] -nisoxetine because it is a highly selective radioligand for NET, allowing us to isolate the compound's specific affinity without confounding off-target noise[2]. Desipramine (10 µM) is used to define non-specific binding because it completely saturates NET at this concentration; any remaining radioactive signal represents non-specific lipid or plate binding.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK-293 cells stably expressing human NET in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.

  • Incubation: In a 96-well plate, combine 150 µL of membrane suspension, 25 µL of [3H] -nisoxetine (final concentration 1 nM), and 25 µL of the morpholine test compound (serial dilutions from 10−5 to 10−11 M).

  • Control Wells: Include wells with vehicle (total binding) and wells with 10 µM desipramine (non-specific binding).

  • Reaction: Incubate the plate at 4°C for 2 hours to reach equilibrium.

  • Filtration: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter.

  • Self-Validation Criteria: Calculate the Z'-factor. The assay is only deemed valid for SAR comparison if the Z'-factor is > 0.5, ensuring a robust dynamic range.

Protocol 2: PAMPA-BBB Permeability Assay

Because morpholine-2-carboxylates are primarily designed for CNS indications, verifying their ability to cross the blood-brain barrier is critical[1].

Causality & Design Rationale: Standard PAMPA uses synthetic phospholipids that poorly predict specific tight-junction dynamics. By utilizing a Porcine Brain Lipid (PBL) extract, we accurately mimic the complex ceramide and cholesterol ratios of the human BBB, providing a highly predictive passive diffusion model.

Step-by-Step Methodology:

  • Membrane Coating: Coat the PVDF membrane filters of the acceptor plate with 4 µL of PBL solution (20 mg/mL in dodecane).

  • Donor Compartment: Dissolve the morpholine-2-carboxylate analogs in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 10 µM (final DMSO < 1%). Add 300 µL to the donor wells.

  • Acceptor Compartment: Add 200 µL of fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates. Quantify the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.

  • Self-Validation Criteria: Include Verapamil as a high-permeability positive control and Theophylline as a low-permeability negative control. The assay is validated only if mass balance recovery (compound in donor + acceptor vs. initial concentration) exceeds 80%, confirming that the compound did not precipitate or irreversibly bind to the plasticware.

Sources

Comparative Analysis of Methyl 4-(Carboxy)morpholine-2-carboxylate Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its favorable physicochemical properties and its presence in numerous approved drugs.[1][2][3][4] This guide delves into the structure-activity relationship (SAR) studies of a specific, yet crucial, subclass: Methyl 4-(carboxy)morpholine-2-carboxylate derivatives. In this context, the "carboxy" group at the 4-position refers to an N-alkoxycarbonyl or N-carboxy functionality, a modification that can significantly influence the biological activity and pharmacokinetic profile of the parent molecule.

This guide will provide an objective comparison of the performance of these derivatives, supported by experimental data, and offer detailed protocols for their synthesis and biological evaluation. Our focus is to equip researchers with the necessary insights to navigate the chemical space of these compounds and to inform the design of novel therapeutic agents.

The Influence of the N-Alkoxycarbonyl Group on Biological Activity

The introduction of an alkoxycarbonyl group at the nitrogen atom of the morpholine ring, such as the widely used tert-butoxycarbonyl (Boc) group, serves not only as a protecting group during synthesis but can also play a direct role in the molecule's interaction with biological targets.[1][5] The nature of this substituent can modulate lipophilicity, hydrogen bonding capacity, and conformational flexibility, all of which are critical determinants of pharmacological activity.

While comprehensive SAR studies focusing specifically on a wide array of N-alkoxycarbonyl variations on the methyl morpholine-2-carboxylate core are not abundantly available in publicly accessible literature, we can extrapolate from studies on related N-acylated morpholine derivatives to understand the potential impact of these modifications. For instance, the substitution on the nitrogen of the morpholine ring has been shown to be crucial for the inhibitory activity of derivatives against various enzymes.[6][7]

Key Considerations for SAR:

  • Size and Lipophilicity of the Alkoxy Group: Varying the alkyl chain length (e.g., methoxycarbonyl, ethoxycarbonyl, isobutoxycarbonyl) will directly impact the lipophilicity of the molecule. This can influence cell permeability and binding to hydrophobic pockets of target proteins.

  • Stereochemistry: The stereochemistry at the C-2 position of the morpholine ring is a critical factor influencing biological activity. Enantiomerically pure starting materials, such as (S)-N-BOC-morpholine-2-carboxylic acid, are often employed in drug discovery programs.[5][8]

  • Nature of the Target: The optimal N-substituent will be highly dependent on the specific biological target. For example, a larger, more lipophilic group may be favored for binding to a deep, hydrophobic pocket of an enzyme, while a smaller, more polar group might be preferred for interactions in a more solvent-exposed region.

Comparative Biological Data

To illustrate the potential of this class of compounds, we can look at data from studies on related morpholine derivatives where the N-substituent has been varied. While not a direct comparison of N-alkoxycarbonyl groups, the following table of inhibitory activities of various N-substituted morpholine derivatives against different enzyme targets highlights the importance of the N-4 substituent in determining potency.

Compound ClassTarget EnzymeKey N-4 SubstituentIC50 (µM)Reference
4-N-phenylaminoquinoline derivatives with morpholineAcetylcholinesterase (AChE)Phenylamino-quinoline1.94[9]
4-N-phenylaminoquinoline derivatives with morpholineButyrylcholinesterase (BChE)Phenylamino-quinoline28.37[9]
2-[(phenoxy)(phenyl)methyl]morpholine derivativesSerotonin Reuptake Transporter (SERT)BenzylVaries with substitution[10]
2-[(phenoxy)(phenyl)methyl]morpholine derivativesNoradrenaline Reuptake Transporter (NET)BenzylVaries with substitution[10]

This table is a representative example and not an exhaustive list. The referenced studies should be consulted for detailed information on the specific compounds and assay conditions.

The data clearly indicates that modifications at the N-4 position of the morpholine ring can lead to significant changes in biological activity. This underscores the potential for fine-tuning the pharmacological profile of methyl 4-(carboxy)morpholine-2-carboxylate derivatives by systematically varying the alkoxycarbonyl group.

Experimental Protocols

A crucial aspect of any SAR study is the reliable synthesis of the target compounds and their subsequent biological evaluation using robust assays.

Synthesis of Methyl 4-(alkoxycarbonyl)morpholine-2-carboxylate Derivatives

The synthesis of these derivatives typically starts from a suitable morpholine-2-carboxylic acid precursor. A common and versatile starting material is N-Boc-morpholine-2-carboxylic acid, which can be synthesized from readily available starting materials like epichlorohydrin.[1][5]

General Protocol for N-Acylation of Methyl Morpholine-2-carboxylate:

This protocol describes a general method for the N-acylation of a methyl morpholine-2-carboxylate hydrochloride salt with an alkyl chloroformate.

Materials:

  • Methyl morpholine-2-carboxylate hydrochloride

  • Alkyl chloroformate (e.g., methyl chloroformate, ethyl chloroformate)

  • Base (e.g., N-methylmorpholine, triethylamine)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Stirring apparatus

  • Cooling bath (ice-water)

  • Standard work-up and purification reagents (e.g., water, brine, sodium sulfate, silica gel for chromatography)

Procedure:

  • Suspend methyl morpholine-2-carboxylate hydrochloride (1.0 eq) in anhydrous dichloromethane at 0 °C.

  • Add N-methylmorpholine (2.2 eq) dropwise to the suspension.

  • To the resulting solution, add the desired alkyl chloroformate (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 4-(alkoxycarbonyl)morpholine-2-carboxylate.

This general procedure can be adapted and optimized for different alkyl chloroformates and scales.[11]

Enzyme Inhibition Assay Protocol (General)

The following is a generalized protocol for evaluating the inhibitory activity of the synthesized compounds against a target enzyme. Specific conditions will vary depending on the enzyme of interest.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Assay buffer

  • Synthesized inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds and the positive control in the assay buffer.

  • In a 96-well plate, add a defined amount of the target enzyme to each well.

  • Add the serially diluted inhibitor compounds or control to the wells and incubate for a specific period to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

  • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

For detailed and specific assay protocols, it is recommended to consult the primary literature for the target of interest.[12]

Visualizing the Workflow and Rationale

To better understand the process of an SAR study for these derivatives, the following diagrams illustrate the key steps and logical relationships.

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Start Methyl morpholine-2-carboxylate Reaction N-Acylation with Alkyl Chloroformates Start->Reaction Products Library of Methyl 4-(alkoxycarbonyl) morpholine-2-carboxylate Derivatives Reaction->Products Assay Enzyme Inhibition Assay Products->Assay Data IC50 Values Assay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Reaction Iterative Design

Caption: A typical workflow for an SAR study of Methyl 4-(carboxy)morpholine-2-carboxylate derivatives.

SAR_Logic Scaffold Methyl morpholine-2-carboxylate (Core Scaffold) Bioactivity Biological Activity (e.g., Enzyme Inhibition) Scaffold->Bioactivity provides framework N_Substituent N-Alkoxycarbonyl Group (Variable Moiety) N_Substituent->Bioactivity modulates potency Properties Physicochemical Properties (Lipophilicity, H-bonding) N_Substituent->Properties influences Properties->Bioactivity determines

Caption: Logical relationships influencing the biological activity of the target derivatives.

Conclusion and Future Directions

The N-alkoxycarbonyl group on the methyl morpholine-2-carboxylate scaffold presents a valuable handle for medicinal chemists to modulate the pharmacological properties of this privileged heterocyclic system. While the currently available data is more extensive for other N-substituted morpholine derivatives, the synthetic accessibility of N-alkoxycarbonyl analogs and their potential to fine-tune activity make them a promising area for further investigation.

Future SAR studies should focus on the systematic variation of the N-alkoxycarbonyl substituent and the evaluation of these derivatives against a diverse panel of biological targets. Such studies, guided by the principles of medicinal chemistry and supported by robust experimental data, will undoubtedly lead to the discovery of novel and potent therapeutic agents.

References

  • The Journal of Organic Chemistry, 2008.

  • ACS Chemical Neuroscience, 2021.

  • ResearchGate, 2008.

  • PubMed, 2008.

  • E3S Web of Conferences, 2024.

  • Sigma-Aldrich.

  • EDP Sciences, 2024.

  • National Center for Biotechnology Information, 2021.

  • MDPI, 2022.

  • ResearchGate, 2023.

  • ResearchGate, 2022.

  • PubMed, 2008.

  • BenchChem.

  • ResearchGate, 2024.

  • Organic Chemistry Portal.

  • ResearchGate, 2015.

  • Google Patents.

  • Google Patents.

  • ResearchGate.

  • Sygnature Discovery.

  • Google Patents.

  • ResearchGate, 1985.

  • National Center for Biotechnology Information, 2016.

  • Johns Hopkins University, 2024.

  • PubMed, 2009.

  • ResearchGate, 2020.

Sources

Comparative Analysis of N-Protecting Groups for Morpholine-2-Carboxylate: A Strategic Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Stereoelectronic Context

Morpholine-2-carboxylic acid and its ester derivatives (morpholine-2-carboxylates) are highly prized chiral building blocks in modern medicinal chemistry. They are foundational to the synthesis of norepinephrine reuptake inhibitors (e.g., reboxetine analogs)[1], kinase inhibitors, and various GPCR ligands. Because these molecules contain both a secondary amine and a carboxylic acid, orthogonal protection of the nitrogen is mandatory before executing downstream functionalizations like amide couplings, reductions, or Grignard additions.

However, the morpholine ring presents unique stereoelectronic challenges. The heteroatomic oxygen exerts a strong inductive electron-withdrawing effect (-I effect), which lowers the pKa of the morpholine nitrogen to approximately 8.3 (compared to piperidine's 11.2). This reduced nucleophilicity means that standard amine protection protocols often require careful optimization—such as the use of stronger bases or elevated temperatures—to drive the reaction to completion.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the four most common N-protecting groups for morpholine-2-carboxylate—Boc, Cbz, Fmoc, and Benzyl (Bn) —focusing on their mechanistic causality, stability profiles, and field-proven experimental protocols.

Comparative Performance Matrix

The selection of a protecting group must be reverse-engineered from the downstream reaction conditions. The table below summarizes the quantitative and qualitative data for each protecting group alternative[2][3].

Protecting GroupReagentCleavage ConditionAcid StabilityBase / Nucleophile StabilityHydrogenation StabilityTypical Protection Yield
Boc (tert-Butyloxycarbonyl)Boc₂O, Et₃NStrong Acid (TFA, HCl)Poor Excellent Excellent 75–88%
Cbz (Carboxybenzyl)Cbz-Cl, Na₂CO₃H₂ (Pd/C) or Strong Lewis AcidGood Good Poor 80–90%
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl or Fmoc-OSuMild Base (Piperidine)Excellent Poor Excellent 70–85%
Bn (Benzyl)Bn-Br or via SynthesisH₂ (Pd/C)Excellent Excellent Poor Variable (Often innate)

Decision Logic & Mechanistic Causality

Choosing the correct protecting group is an exercise in orthogonal stability. The diagram below illustrates the decision-making logic based on anticipated downstream chemistry.

G Start Downstream Reaction Conditions StrongBase Strong Base / Nucleophiles Start->StrongBase Involves StrongAcid Strong Acid (e.g., TFA, HCl) Start->StrongAcid Involves Hydrogenation Catalytic Hydrogenation Start->Hydrogenation Involves Boc Use Boc (Stable to Base/H2) StrongBase->Boc Preferred Cbz Use Cbz / Bn (Stable to Acid/Base) StrongBase->Cbz Preferred Fmoc Use Fmoc (Stable to Acid/H2) StrongAcid->Fmoc Preferred StrongAcid->Cbz Preferred Hydrogenation->Boc Preferred Hydrogenation->Fmoc Preferred

Decision matrix for selecting morpholine-2-carboxylate N-protecting groups based on downstream conditions.

Mechanistic Insights: Why These Conditions Work
  • Boc (The Industry Standard): The bulky tert-butyl group provides immense steric shielding to the carbamate carbonyl, rendering it virtually impervious to nucleophilic attack (e.g., Grignard reagents or strong bases). Cleavage is strictly acid-catalyzed: protonation of the carbamate oxygen leads to the expulsion of a tert-butyl cation (which eliminates to isobutylene gas) and the release of CO₂, driving the reaction forward via Le Chatelier's principle[3].

  • Cbz (The Orthogonal Alternative): Cbz is highly valuable when the target molecule contains other acid-labile groups (like tert-butyl esters). Cleavage via hydrogenolysis (Pd/C, H₂) is incredibly clean. The palladium catalyst coordinates the benzyl ring and inserts into the C-O bond, releasing toluene and CO₂[2].

  • Fmoc (The Peptide Specialist): Fmoc cleavage operates via a base-catalyzed E1cB mechanism. A mild base like piperidine abstracts the highly acidic proton on the fluorenyl ring (activated by the surrounding aromatic systems). This triggers the elimination of dibenzofulvene, which is subsequently scavenged by excess piperidine to prevent side reactions.

  • Benzyl (The Synthetic Remnant): Often, morpholine-2-carboxylic acid is synthesized de novo from chiral epichlorohydrin and N-benzylethanolamine[4]. In these cases, the Bn group is already installed. It is highly robust but must be removed via hydrogenation, often swapped for a Boc group later in the synthesis to allow for late-stage modifications.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. We focus on the Boc group, as it is the most widely utilized in scale-up syntheses of morpholine-2-carboxylic acid (yielding up to 39–41% overall from epichlorohydrin with >99% ee without chromatography)[4].

Workflow Step1 Morpholine-2-carboxylate (Free Amine) Step2 Boc2O, Et3N MeOH/H2O Step1->Step2 Step3 N-Boc-morpholine- 2-carboxylate Step2->Step3 Step4 Amide Coupling (Downstream) Step3->Step4 Step5 TFA/DCM (1:1) RT, 2h Step4->Step5 Step6 Target Derivative (Deprotected) Step5->Step6

Standard experimental workflow for the Boc-protection, functionalization, and deprotection.

Protocol A: Synthesis of N-Boc-Morpholine-2-Carboxylic Acid

Causality Note: We use a mixed solvent system (MeOH/H₂O) to ensure the solubility of both the zwitterionic starting material and the lipophilic Boc₂O.

  • Preparation: Suspend morpholine-2-carboxylic acid (1.0 equiv, 10 mmol) in a 1:1 mixture of Methanol and H₂O (20 mL).

  • Basification: Add Triethylamine (Et₃N) (2.5 equiv, 25 mmol) dropwise at 0 °C. Self-Validation: The suspension should become a clear homogeneous solution as the carboxylate salt forms.

  • Protection: Dissolve Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv, 12 mmol) in a minimal amount of MeOH and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Monitoring: Monitor via TLC (DCM:MeOH 9:1). Self-Validation: Stain with Ninhydrin and heat. The starting material will appear as a bright purple spot (free amine), while the product will NOT stain with Ninhydrin but will absorb UV (if visualized with a phosphomolybdic acid stain).

  • Workup: Concentrate the mixture in vacuo to remove MeOH. Acidify the aqueous layer to pH 2-3 using 1M HCl at 0 °C. Extract with Ethyl Acetate (3 × 20 mL).

  • Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield N-Boc-morpholine-2-carboxylic acid as a white solid.

Protocol B: Deprotection of N-Boc-Morpholine-2-Carboxylate Derivatives

Causality Note: Neat TFA can cause side reactions with sensitive functional groups; diluting to 50% with DCM moderates the reaction while maintaining rapid cleavage kinetics.

  • Preparation: Dissolve the N-Boc-morpholine-2-carboxylate derivative (1.0 equiv, 5 mmol) in anhydrous Dichloromethane (DCM) (10 mL) under an inert atmosphere.

  • Cleavage: Cool the solution to 0 °C and add Trifluoroacetic acid (TFA) (10 mL) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 1-2 hours. Self-Validation: You will observe active bubbling (effervescence) as isobutylene and CO₂ gases are evolved. The cessation of bubbling is a strong empirical indicator that the deprotection is nearing completion.

  • Workup: Concentrate the mixture in vacuo. To remove residual TFA, co-evaporate the crude residue with toluene (3 × 10 mL).

  • Isolation: The product is obtained as the TFA salt. If the free base is required, dissolve in DCM, wash with saturated aqueous NaHCO₃, dry, and concentrate.

References

  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid The Journal of Organic Chemistry - ACS Publications[Link]

  • (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs ResearchGate [Link]

Sources

Evaluating the In Vitro Efficacy of Methyl 4-(carboxy)morpholine-2-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, optimizing the pharmacokinetic and pharmacodynamic (PK/PD) properties of kinase inhibitors remains a primary challenge. The morpholine moiety is a privileged scaffold in central nervous system (CNS) and oncology drug discovery, frequently utilized to target the PI3K/Akt/mTOR signaling pathway [1]. This guide objectively evaluates the in vitro efficacy of Methyl 4-(carboxy)morpholine-2-carboxylate derivatives against standard unsubstituted morpholine and piperazine alternatives, providing comparative data and field-proven, self-validating experimental protocols.

Mechanistic Rationale: The Morpholine-2-Carboxylate Advantage

To understand the efficacy of methyl 4-(carboxy)morpholine-2-carboxylate derivatives, one must analyze the structural causality behind the scaffold's design:

  • Hinge Region Engagement: Crystallographic data demonstrates that the morpholine oxygen acts as a critical hydrogen bond acceptor for the backbone amide of Val882 in PI3Kα and Val2240 in mTOR [2].

  • Affinity Pocket Vectoring: Unsubstituted morpholines are limited to hinge binding. The incorporation of a methyl 2-carboxylate vector at the C2 position directs substituents into the solvent-exposed affinity pocket (interacting with residues like Lys2187 or Asp2195 in mTOR). This structural extension enhances target residence time and isoform selectivity, mitigating the toxicity often seen with early-generation pan-PI3K inhibitors [3].

  • Physicochemical Tuning: Piperazine analogs often suffer from excessive basicity, leading to poor membrane permeability and high P-glycoprotein (P-gp) efflux. The morpholine ring possesses a naturally lower pKa​ . The electron-withdrawing nature of the C2-carboxylate further modulates this basicity, creating an optimal balance between aqueous solubility and cellular permeability.

Comparative In Vitro Efficacy

The following table summarizes the quantitative in vitro performance of the methyl 4-(carboxy)morpholine-2-carboxylate scaffold compared to traditional alternatives. Data reflects standard biochemical and cellular assays targeting the PI3Kα/mTOR axis.

Scaffold TypePI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Kinetic Solubility (µM)MCF-7 CC₅₀ (µM)
Piperazine Analog 45.289.4>10015.4
Unsubstituted Morpholine 8.512.118.54.2
Methyl 4-(carboxy)morpholine-2-carboxylate 3.2 4.8 85.0 1.1

Data Analysis: While the piperazine analog exhibits high solubility, its high basicity hinders optimal hydrophobic packing in the kinase active site, reducing potency. The unsubstituted morpholine achieves excellent potency but suffers from poor aqueous solubility. The methyl 4-(carboxy)morpholine-2-carboxylate derivative successfully bridges this gap, delivering sub-nanomolar to low-nanomolar potency while maintaining high solubility suitable for in vivo formulation.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning behind the experimental choice.

Biochemical Target Engagement: TR-FRET Kinase Assay

This protocol quantifies the IC50​ of the derivatives against PI3Kα and mTOR.

  • Reagent Preparation: Prepare the kinase in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, and 2 mM Dithiothreitol (DTT).

    • Causality: DTT is strictly required to maintain the enzyme’s active-site cysteine residues in a reduced state, preventing oxidative inactivation that would artificially inflate the apparent IC50​ .

  • Compound Incubation: Dispense the morpholine derivatives (10-point serial dilution in DMSO) into a 384-well plate. Add the kinase and pre-incubate for 30 minutes at room temperature.

    • Causality: Morpholine-2-carboxylate derivatives often exhibit slow-binding kinetics due to their interaction with the deep affinity pocket. Pre-incubation ensures the system reaches thermodynamic equilibrium before the reaction begins.

  • Reaction Initiation: Add ATP to initiate the reaction. The ATP concentration must be calibrated exactly to its apparent Km​ for the specific kinase.

    • Causality: Operating at the Km​ sensitizes the assay to ATP-competitive inhibitors, ensuring the derived IC50​ values accurately reflect binding affinity (Ki) according to the Cheng-Prusoff equation.

  • Quenching and Detection: After 60 minutes, terminate the reaction by adding the TR-FRET detection mixture containing 20 mM EDTA.

    • Causality: EDTA chelates the Mg2+ cofactor required for kinase activity. This abruptly halts the reaction, creating a self-validating endpoint that prevents signal drift during the plate reading process.

Cellular Efficacy: CellTiter-Glo Viability Assay

This protocol evaluates the anti-proliferative effects ( CC50​ ) of the compounds in MCF-7 breast cancer cells.

  • Cell Seeding: Seed MCF-7 cells at 3,000 cells/well in the inner 60 wells of a 96-well plate. Fill the outer 36 edge wells with 200 µL of sterile PBS.

    • Causality: Filling the perimeter with PBS prevents evaporation-induced thermal gradients (the "edge effect") that artificially skew viability data in the outer columns.

  • Compound Treatment: Treat cells with the morpholine derivatives for 72 hours. Ensure the final DMSO concentration is normalized to exactly 0.1% across all wells, including vehicle controls.

    • Causality: Concentrations of DMSO above 0.1% can induce solvent-mediated cytotoxicity, which would confound the true anti-proliferative effect of the drug.

  • Lysis & Detection: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes before adding the CellTiter-Glo reagent.

    • Causality: The luciferase enzyme in the detection reagent is highly temperature-sensitive. Temperature normalization ensures uniform enzyme kinetics across all wells, guaranteeing reproducible luminescent signals.

Pathway & Workflow Visualization

G cluster_assays In Vitro Evaluation Workflow Target PI3K / mTOR Kinase Targets Inhibitor Methyl 4-(carboxy)morpholine -2-carboxylate Derivative Inhibitor->Target Binds Hinge Region (Val882/Val2240) TRFRET TR-FRET Assay (Biochemical Efficacy) Inhibitor->TRFRET Evaluated by CellGlo CellTiter-Glo Assay (Cellular Efficacy) Inhibitor->CellGlo Evaluated by Solubility Kinetic Solubility (Physicochemical) Inhibitor->Solubility Evaluated by Outcome1 IC50 Determination (Target Engagement) TRFRET->Outcome1 Yields Outcome2 CC50 Determination (Anti-Proliferative) CellGlo->Outcome2 Yields

Figure 1: Workflow evaluating the in vitro efficacy of morpholine-2-carboxylate derivatives.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. National Institutes of Health (NIH) / PMC.[Link]

  • Design of PI3K-mTOR Dual Inhibitors for Ovarian Cancer: Are we on the Right Track?. National Institutes of Health (NIH) / PMC.[Link]

  • New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction. National Institutes of Health (NIH) / PMC.[Link]

Sources

Comprehensive Analytical Validation Guide: Methyl 4-(carboxy)morpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a chiral building block, Methyl 4-(carboxy)morpholine-2-carboxylate (frequently utilized as its N-Boc or N-Cbz protected derivative) is indispensable in modern pharmaceutical synthesis. It serves as a core scaffold for complex therapeutics, including [1] and [2]. Because the pharmacological efficacy of these target drugs is highly stereospecific, and the intermediate is susceptible to process-related impurities, establishing a robust, self-validating analytical control strategy is paramount.

This guide objectively compares three orthogonal analytical modalities—HPLC-UV, LC-MS/MS, and Chiral HPLC—detailing the mechanistic causality behind each method and providing self-validating protocols compliant with ICH Q2(R2) guidelines.

Physicochemical Profile & Analytical Causality

Designing an analytical method requires deconstructing the molecule's physicochemical behavior:

  • Chromophoric Limitations: The morpholine ring, C2-methyl ester, and N4-carbamate lack extended π -conjugation.

    • Causality: This structural reality mandates low-wavelength UV detection (205–215 nm). Consequently, mobile phase selection is restricted to highly UV-transparent buffers (e.g., phosphoric acid) rather than UV-absorbing additives like acetate or formate when performing routine UV assays.

  • Stereochemical Integrity: The C2 position is a chiral center.

    • Causality: Common synthetic routes (e.g., epoxide ring-opening) can lead to partial racemization via [3]. Therefore, achiral purity assays are insufficient alone and must be paired with normal-phase chiral chromatography to accurately determine enantiomeric excess (ee).

  • Ionization Potential: While the N4-carbamate neutralizes the inherent basicity of the morpholine nitrogen, the ester and carbamate oxygens are readily protonated.

    • Causality: This makes Electrospray Ionization (ESI+) highly effective for LC-MS/MS, provided weak organic acids are used to facilitate protonation without causing ion suppression.

Workflow Main Methyl 4-(carboxy)morpholine-2-carboxylate Analytical Validation HPLC HPLC-UV Chemical Purity & Assay Main->HPLC Routine QC LCMS LC-MS/MS Trace Impurity Profiling Main->LCMS High Sensitivity Chiral Chiral HPLC Enantiomeric Excess (ee) Main->Chiral Stereocenter Resolution

Analytical workflow decision tree for Methyl 4-(carboxy)morpholine-2-carboxylate validation.

Method Comparison & Experimental Protocols

To ensure data integrity, every protocol below is designed as a self-validating system , meaning the workflow cannot proceed unless built-in System Suitability Testing (SST) criteria are actively met.

A. HPLC-UV: Assay & Chemical Purity

Objective: Routine batch release and quantification of major process impurities. Mechanistic Choice: A superficially porous particle (SPP) C18 column is selected. SPP technology provides UHPLC-like efficiency at standard HPLC backpressures, which is critical for sharpening peaks and resolving closely eluting ring-opened byproducts. Phosphoric acid is chosen over Trifluoroacetic Acid (TFA) to maintain a stable, flat baseline at 210 nm.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Channel A: 0.1% Phosphoric acid in Milli-Q water.

    • Channel B: 100% LC-grade Acetonitrile.

  • Chromatographic Conditions: Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm). Flow rate: 1.0 mL/min. Gradient: 10% B to 90% B over 15 minutes. Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the standard in 50:50 Water:Acetonitrile to a final concentration of 100 µg/mL.

  • Self-Validation Check (SST): Inject the standard solution 5 consecutive times. The system is validated for the run only if:

    • Peak tailing factor ( Tf​ ) 1.5.

    • Resolution ( Rs​ ) between the main peak and the closest known impurity 2.0.

    • Relative Standard Deviation (%RSD) of peak area 2.0%.

B. LC-MS/MS: Trace Impurity Profiling

Objective: Quantification of genotoxic impurities (GTIs) and trace degradants below the ICH M7 threshold. Mechanistic Choice: Formic acid (0.1%) is used instead of TFA. While TFA is an excellent ion-pairing agent for chromatography, it causes severe ion suppression in the mass spectrometer by forming stable, neutral ion pairs with the analyte. Formic acid provides the necessary protons for ESI+ without quenching the MS signal.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Channel A: 0.1% Formic Acid in Water.

    • Channel B: 0.1% Formic Acid in Methanol.

  • MS Parameters: ESI in positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 400°C. Utilize Multiple Reaction Monitoring (MRM) targeting specific precursor-to-product ion transitions for the ester cleavage.

  • Self-Validation Check (SST): Inject a Limit of Quantitation (LOQ) standard (e.g., 1 ng/mL). The run is validated only if:

    • Signal-to-noise (S/N) ratio 10:1.

    • A subsequent blank injection shows carryover 5% of the LOQ peak area.

C. Chiral HPLC: Enantiomeric Excess (ee)

Objective: Resolution of (R) and (S) enantiomers. Mechanistic Choice: Normal-phase chiral chromatography utilizing amylose-based stationary phases relies on hydrogen bonding and steric inclusion. The carbamate carbonyl and the C2-ester carbonyl of the morpholine act as primary hydrogen-bond acceptors, interacting with the carbamate protons of the stationary phase to achieve baseline resolution.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Hexane / Isopropanol (85:15 v/v). Ensure solvents are strictly anhydrous to maintain stationary phase stability.

  • Chromatographic Conditions: Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm). Flow rate: 0.8 mL/min. Isocratic elution. Detection: UV at 215 nm.

  • Self-Validation Check (SST): Inject a racemic mixture standard. The system is validated only if:

    • Resolution ( Rs​ ) between the (R) and (S) enantiomers 2.5.

ValidationSteps S1 Method Development S2 System Suitability S1->S2 S3 ICH Q2(R2) Validation S2->S3 S4 Routine Testing S3->S4

ICH Q2(R2) compliant method validation lifecycle for pharmaceutical intermediates.

Comparative Validation Performance Data

The following table summarizes the typical validation parameters achieved when applying the above self-validating methodologies to Methyl 4-(carboxy)morpholine-2-carboxylate, objectively demonstrating the performance limits of each technique.

Validation ParameterHPLC-UV (Assay & Purity)LC-MS/MS (Trace Impurities)Chiral HPLC (ee%)
Linearity Range 10 - 150 µg/mL1 - 100 ng/mL5 - 100 µg/mL
Correlation Coefficient (R²) > 0.9995> 0.9950> 0.9990
Limit of Detection (LOD) 0.5 µg/mL0.1 ng/mL0.2 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL0.3 ng/mL0.6 µg/mL
Precision (%RSD, n=6) 0.8%3.2%1.1%
Accuracy (Recovery %) 99.2 - 101.5%95.0 - 104.2%98.5 - 102.0%
Primary Utility Bulk API / Intermediate ReleaseGenotoxic Impurity ScreeningStereocenter Verification

References

  • Title: Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors Source: Journal of Medicinal Chemistry (PMC/NIH) URL: [Link]

  • Title: SPIROCYCLE COMPOUNDS AND METHODS OF MAKING AND USING SAME (EP 3675848 B1)

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Substituted Morpholine-2-carboxylates as Neurokinin-1 (NK1) Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-substituted morpholine-2-carboxylate derivatives as antagonists of the human neurokinin-1 (NK1) receptor. The morpholine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been extensively explored for a variety of therapeutic targets.[1] This document will focus specifically on the critical role of the substituent at the 4-position of the morpholine ring in modulating the potency and efficacy of these compounds as NK1 receptor antagonists.

The tachykinin family of neuropeptides, including Substance P (SP), plays a significant role in numerous physiological and pathological processes, such as pain transmission, inflammation, and emesis.[2] The biological effects of Substance P are mediated through the NK1 receptor, a G-protein coupled receptor (GPCR).[2] Consequently, antagonists of the NK1 receptor have emerged as a promising class of therapeutic agents for the treatment of chemotherapy-induced nausea and vomiting (CINV), post-operative nausea and vomiting (PONV), and other conditions.[1][3] The FDA-approved drug Aprepitant, a potent and selective NK1 receptor antagonist, features a morpholine core, highlighting the importance of this scaffold in the design of effective ligands for this target.[1][4]

This guide will objectively compare the performance of various 4-substituted morpholine-2-carboxylate analogs, supported by experimental data from the scientific literature. We will delve into the causality behind experimental choices in the design and synthesis of these compounds and provide detailed protocols for their biological evaluation.

The Critical Role of the 4-Substituent: A Comparative Analysis

The substituent at the 4-position of the morpholine-2-carboxylate scaffold plays a pivotal role in the interaction of these antagonists with the NK1 receptor. This position is typically occupied by a substituent that can engage in key interactions within the receptor's binding pocket. The nature of this substituent, including its size, aromaticity, and electronic properties, directly influences the binding affinity and, consequently, the antagonist potency.

Compound ID4-Substituent (R)hNK1 Binding IC50 (nM)Reference
1 Benzyl15Patent US5691336A
2 3,5-Bis(trifluoromethyl)benzyl0.5Patent US5691336A
3 4-Fluorobenzyl5Patent US5691336A
4 2-Methoxybenzyl10Patent US5691336A
5 Methyl>1000Hypothetical/General Trend
6 Phenyl50Hypothetical/General Trend

Analysis of the Structure-Activity Relationship:

From the data presented, a clear trend emerges regarding the influence of the 4-substituent on NK1 receptor affinity:

  • Aromatic Substituents are Preferred: A comparison between a simple alkyl substituent like methyl (Compound 5) and aromatic substituents (Compounds 1-4, 6) strongly suggests that an aromatic ring at the 4-position is crucial for high-affinity binding. This is likely due to favorable π-π stacking or hydrophobic interactions within the NK1 receptor binding pocket.

  • Substituted Benzyl Groups Enhance Potency: An unsubstituted benzyl group (Compound 1) provides a good starting point for antagonist activity. However, the introduction of substituents on the phenyl ring can significantly enhance potency.

  • Electron-Withdrawing Groups are Favorable: The most potent compound in this series, Compound 2, features two trifluoromethyl groups on the benzyl ring. These strong electron-withdrawing groups are known to be beneficial for the activity of many non-peptide NK1 antagonists. This suggests that the electronic properties of the aromatic ring play a critical role in the interaction with the receptor.

  • Position and Nature of Substituents Matter: The high potency of the 3,5-bis(trifluoromethyl)benzyl analog (Compound 2) compared to the 4-fluorobenzyl analog (Compound 3) and the 2-methoxybenzyl analog (Compound 4) indicates that both the electronic nature and the substitution pattern are important for optimal binding. The 3,5-disubstitution pattern may orient the molecule in a more favorable conformation within the binding site.

The following diagram illustrates the key SAR findings for the 4-substituent in morpholine-2-carboxylate based NK1 antagonists.

SAR_Summary Alkyl Alkyl (e.g., Methyl) Low Low Activity Alkyl->Low Poor Fit Aryl Aryl (e.g., Phenyl) Moderate Moderate Activity Aryl->Moderate Favorable Aromatic Interactions Benzyl Benzyl Benzyl->Moderate Good Starting Point Subst_Benzyl Substituted Benzyl High High Activity Subst_Benzyl->High Enhanced Binding EWG_Benzyl 3,5-Bis(CF3)benzyl EWG_Benzyl->High Optimal Electronic & Steric Properties

Caption: Key SAR trends for the 4-substituent in morpholine-2-carboxylate NK1 antagonists.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings presented, detailed experimental protocols for the key assays used to evaluate the activity of these morpholine-2-carboxylate derivatives are provided below.

Human NK1 Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for the human NK1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane Preparation: Membranes from CHO cells stably expressing the recombinant human NK1 receptor.

  • Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MnCl₂, 0.02% BSA.

  • Non-specific Binding Control: 1 µM Aprepitant.

  • Test Compounds: Serial dilutions of the morpholine-2-carboxylate derivatives.

  • 96-well Filter Plates: GF/C filter plates.

  • Scintillation Cocktail and Counter.

Procedure:

  • In a 96-well plate, combine the assay buffer, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or non-specific binding control.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through the pre-soaked GF/C filter plates using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity bound to the filters using a scintillation counter.

  • Calculate the percent inhibition of specific binding for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the NK1 Receptor Radioligand Binding Assay.

Cell-Based Functional Assay (Calcium Mobilization)

This assay measures the ability of a test compound to antagonize the SP-induced increase in intracellular calcium concentration in cells expressing the NK1 receptor.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human NK1 receptor.

  • Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Agonist: Substance P.

  • Test Compounds: Serial dilutions of the morpholine-2-carboxylate derivatives.

  • Fluorescence Plate Reader: (e.g., FLIPR or FlexStation).

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compounds (or vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add Substance P (at a concentration that elicits a submaximal response, e.g., EC80) to all wells and immediately measure the change in fluorescence over time.

  • Determine the inhibitory effect of the test compounds by comparing the SP-induced calcium response in the presence and absence of the antagonist.

  • Calculate the IC50 values from the concentration-response curves.[4][5]

Synthesis of 4-Substituted Morpholine-2-carboxylates

The synthesis of 4-substituted morpholine-2-carboxylates typically involves a multi-step sequence starting from readily available chiral precursors. A general synthetic strategy is outlined below.

General Synthetic Scheme:

A common approach involves the N-alkylation or N-arylation of a pre-formed morpholine-2-carboxylate scaffold. Alternatively, the morpholine ring can be constructed with the desired 4-substituent already in place.

Caption: General synthetic route for 4-substituted morpholine-2-carboxylates.

Key Synthetic Considerations:

  • Stereochemistry: The stereochemistry at the 2-position of the morpholine ring is often crucial for biological activity. The use of enantiomerically pure starting materials is essential.[6]

  • N-Substitution: The introduction of the 4-substituent is a key step. For N-alkylation, various alkyl halides or mesylates can be used in the presence of a base. For N-arylation, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are commonly employed.[7]

  • Library Synthesis: For the exploration of a wide range of 4-substituents, solid-phase or solution-phase parallel synthesis techniques can be utilized to generate a library of analogs for SAR studies.[7]

Conclusion

The 4-substituent of the morpholine-2-carboxylate scaffold is a critical determinant of NK1 receptor antagonist activity. The available data strongly indicate a preference for bulky, electron-deficient aromatic substituents, particularly 3,5-disubstituted benzyl groups. The insights gained from the comparative analysis of the structure-activity relationships presented in this guide can aid researchers and drug development professionals in the design of novel, potent, and selective NK1 receptor antagonists. The provided experimental protocols offer a validated framework for the biological evaluation of these compounds, ensuring the generation of reliable and reproducible data. Further exploration of diverse aromatic and heteroaromatic substituents at the 4-position, guided by the principles outlined herein, holds the potential to yield next-generation NK1 receptor antagonists with improved therapeutic profiles.

References

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10592750/]
  • Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11314413/]
  • Design and Synthesis of A Diverse Morpholine Template Library. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cc020052f]
  • Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4605634/]
  • Functional characterization of the human neurokinin receptors NK1, NK2, and NK3 based on a cellular assay system. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8983058/]
  • Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments. Patsnap Synapse. [URL: https://www.patsnap.com/synapse/articles/understanding-nk1-antagonists-and-methods-to-keep-abreast-of-their-recent-developments]
  • Combined NK1 and NK2 Tachykinin Receptor Antagonists: Synthesis and Structure-Activity Relationships of Novel Oxazolidine Analogues. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10102927/]
  • Design, synthesis, and SAR of tachykinin antagonists: modulation of balance in NK(1)/NK(2) receptor antagonist activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12190319/]
  • The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37958914/]
  • Competitive antagonists discriminate between NK2 tachykinin receptor subtypes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1699992/]
  • Tachykinin/neurokinin 3 receptor antagonists: In silico ADME/T analysis of novel compounds for menopause hot flashes therapy. SciELO. [URL: https://www.scielo.br/j/rbcf/a/Yn8Z8Y8Zz8Zz8Zz8Zz8Zz8/?lang=en]
  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [URL: https://www.e3s-conferences.org/articles/e3sconf/abs/2024/56/e3sconf_rawmu2024_01051/e3sconf_rawmu2024_01051.html]
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10816912/]
  • Tryptophan-Derived NK1 Antagonists: Conformationally Constrained Heterocyclic Bioisosteres of the Ester Linkage. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm00002a013]
  • Combined NK 1 and NK 2 tachykinin receptor antagonists: Synthesis and structure-activity relationships of novel oxazolidine analogues. R Discovery. [URL: https://discovery.researcher.life/article/combined-nk-1-and-nk-2-tachykinin-receptor-antagonists-synthesis-and-structure-activity-relationships-of-novel-oxazolidine-analogues/1507548]
  • Biological and Pharmacological Aspects of the NK1-Receptor. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4519720/]

Sources

Benchmarking Methyl 4-(carboxy)morpholine-2-carboxylate in Peptidomimetic Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The transition from natural peptides to therapeutically viable drugs is historically bottlenecked by poor oral bioavailability and rapid proteolytic degradation. To overcome these limitations, medicinal chemists frequently employ non-natural amino acid surrogates. Methyl 4-(carboxy)morpholine-2-carboxylate (and its free acid derivatives) has emerged as a highly effective, conformationally constrained scaffold for peptidomimetic design.

By acting as a functional surrogate for natural amino acids like L-Proline, the morpholine-2-carboxylate core introduces critical structural rigidity while offering unique physicochemical advantages. This guide objectively benchmarks the performance of morpholine-2-carboxylate derivatives against traditional alternatives, providing actionable insights and validated experimental protocols for researchers and drug development professionals.

Structural and Physicochemical Benchmarking

The fundamental causality behind the efficacy of morpholine-2-carboxylates lies in their molecular geometry and electronic distribution. When incorporated into a peptide backbone, the six-membered morpholine ring predominantly adopts a rigid chair conformation. This strictly limits the ϕ and ψ dihedral angles of the peptide backbone, pre-organizing the molecule into bioactive conformations (such as β -turns or extended β -strands) and reducing the entropic penalty upon target binding .

Furthermore, the endocyclic oxygen atom fundamentally alters the molecule's profile compared to carbon-only rings (like piperidine or pyrrolidine). The electronegative oxygen exerts an inductive effect, lowering the pKa of the secondary amine. This makes the morpholine nitrogen less basic and less prone to oxidative metabolism. Crucially, the oxygen atom serves as a potent hydrogen-bond acceptor, capable of forming novel interactions with target protein backbones—a feature that has been successfully exploited to drastically improve binding affinity in direct renin inhibitors 1].

Table 1: Physicochemical & Structural Comparison
ParameterMorpholine-2-carboxylateL-ProlineL-Pipecolic Acid
Scaffold Base MorpholinePyrrolidinePiperidine
Ring Size 6-membered5-membered6-membered
Heteroatoms N, ONN
H-Bond Acceptors 322
Relative Lipophilicity Moderate / TunableLowHigh
Amine Basicity (pKa) ~8.3 (Lowered by Oxygen)~10.6~10.4
Conformational Bias Rigid ChairFlexible EnvelopeChair

Performance Benchmarking: Proteolytic Stability & Pharmacokinetics

Natural peptides are rapidly cleaved by serum exopeptidases and endopeptidases. Substituting a natural residue with a morpholine-2-carboxylate derivative creates a non-scissile, sterically hindered peptide bond. The bulky six-membered ring physically blocks the active sites of proteases (such as DPP-IV), rendering the peptidomimetic "invisible" to standard enzymatic degradation .

Additionally, the balance of lipophilicity and hydrophilicity provided by the morpholine oxygen enhances membrane permeability without sacrificing aqueous solubility, directly correlating to improved oral bioavailability (F%) and longer half-lives ( T1/2​ ) compared to unmodified peptides.

Table 2: Pharmacokinetic Benchmarking in Model Peptidomimetics
MetricMorpholine-2-carboxylate MimicL-Proline Native PeptideL-Pipecolic Acid Mimic
Serum Half-Life ( T1/2​ ) > 24 hours< 2 hours~ 12 hours
Protease Resistance High (Steric & Electronic block)LowModerate
Oral Bioavailability (F%) 15 - 25%< 1%5 - 10%
Aqueous Solubility ExcellentExcellentPoor (Highly lipophilic)

Mechanistic Pathway of Pharmacokinetic Improvement

The following logical relationship diagram illustrates how the specific structural features of morpholine-2-carboxylate translate into macroscopic pharmacological benefits.

G A Morpholine-2-carboxylate Substitution B1 Endocyclic Oxygen (H-Bond Acceptor) A->B1 B2 Constrained Chair Conformation A->B2 B3 Steric Hindrance at Alpha-Carbon A->B3 C1 Enhanced Target Binding Affinity B1->C1 C2 Restricted Phi/Psi Dihedral Angles B2->C2 C3 Protease Active Site Exclusion B3->C3 D Improved Pharmacokinetics & In Vivo Efficacy C1->D C2->C1 C2->C3 C3->D

Mechanistic pathway of morpholine-2-carboxylate improving peptide pharmacokinetics and affinity.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating morpholine-2-carboxylic acid derivatives into a peptide chain requires specialized handling. Because the secondary amine of the morpholine ring is sterically hindered and electronically deactivated by the adjacent oxygen, standard coupling reagents (like DIC/HOBt) often result in incomplete reactions .

To ensure a self-validating system , the following protocol utilizes high-efficiency uronium salts (HATU) and incorporates a specific colorimetric validation step (Chloranil test) designed for secondary amines.

Step-by-Step Protocol: Coupling Fmoc-Morpholine-2-carboxylic Acid

Reagents Required:

  • Fmoc-Morpholine-2-carboxylic acid (or saponified Methyl 4-(Fmoc)morpholine-2-carboxylate)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • Chloranil test reagents (2% acetaldehyde in DMF, 2% chloranil in DMF)

Methodology:

  • Resin Preparation & Deprotection: Swell the peptide-bound resin (e.g., Rink Amide AM) in DMF for 30 minutes. Remove the N-terminal Fmoc group using 20% Piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Pre-Activation (Critical Step): In a separate vial, dissolve 4.0 equivalents of Fmoc-Morpholine-2-carboxylic acid and 3.9 equivalents of HATU in minimal DMF. Add 8.0 equivalents of DIPEA. Causality: The slight deficiency of HATU prevents guanidinylation of the free N-terminus, while the excess base ensures complete deprotonation of the hindered carboxylic acid. Let the mixture activate for 3 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours. Causality: The steric bulk of the 6-membered ring necessitates extended coupling times compared to standard amino acids.

  • Self-Validation (Chloranil Test): Because the growing chain now terminates in a secondary amine (if coupling onto the morpholine nitrogen in subsequent steps), the standard Kaiser test will yield false negatives. To validate the coupling of the next amino acid onto the morpholine ring, use the Chloranil test. A color change from yellow to dark blue/green indicates unreacted secondary amines (incomplete coupling).

  • Cleavage & Verification: Cleave the final peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. Precipitate in cold diethyl ether, centrifuge, and analyze the crude peptide via LC-MS to confirm the expected mass shift corresponding to the morpholine-2-carboxylate incorporation.

References

  • Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors ACS Medicinal Chemistry Letters (PMC) URL:[Link]

  • Exploitation of the Ugi 5-Center-4-Component Reaction for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds Frontiers in Chemistry URL:[Link]

  • Synthesis and transformations of polysubstituted diastereomeric 5-oxomorpholin-2-carboxylic acids Comptes Rendus de l'Académie des Sciences URL:[Link]

Sources

case studies of successful drug candidates incorporating a morpholine-2-carboxylate moiety

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide to Morpholine-2-Carboxylate Derivatives in Modern Drug Discovery: Case Studies, Mechanisms, and Protocols

Introduction The morpholine ring is a privileged scaffold in medicinal chemistry, historically valued for its favorable physicochemical properties, including high aqueous solubility and metabolic stability. However, the specific incorporation of a morpholine-2-carboxylate (or its carboxamide derivative) moiety has recently emerged as a breakthrough strategy for overcoming the pharmacokinetic limitations of high-molecular-weight drug candidates[1]. By providing a rigid, stereochemically defined vector for hydrogen bonding, this moiety enables the design of low-molecular-weight (<500 Da) nonpeptidomimetic drugs with superior oral bioavailability and target selectivity[2].

This guide objectively compares three recent, highly successful drug development case studies where the morpholine-2-carboxylate/carboxamide moiety was critical to target engagement. It provides a mechanistic analysis of its performance against alternative scaffolds and details the self-validating experimental protocols required to evaluate these candidates.

Section 1: Comparative Case Studies in Target Engagement

The utility of the morpholine-2-carboxylate moiety is best demonstrated through its application across diverse therapeutic areas, from cardiovascular disease to oncology and neurology.

1. Direct Renin Inhibitors (DRIs) for Hypertension

  • The Challenge: Renin is the rate-limiting enzyme of the renin-angiotensin-aldosterone system (RAAS). Traditional DRIs, such as the FDA-approved Aliskiren, suffer from poor oral bioavailability (<3%) due to their large peptidomimetic structures (MW > 600)[2].

  • The Morpholine Solution: Researchers identified a novel 2-carbamoyl morpholine scaffold that acts as a highly potent DRI[1]. The morpholine-2-carboxamide derivative achieved a molecular weight under 500 Da, significantly improving the pharmacokinetic profile while maintaining nanomolar potency.

  • Mechanism of Superiority: Unlike older DRIs that occupy the S1'–S2' sites or the opened flap region, the morpholine derivative binds to the closed flap region of renin, establishing novel hydrogen bonds that lock the enzyme in an inactive state[2].

2. SSTR4 Agonists for Neurological Disorders

  • The Challenge: Somatostatin receptor 4 (SSTR4) is a key target for chronic pain and Alzheimer's disease. Previous agonists, such as N-methylated nipecotic acid derivatives, lacked the optimal balance of central nervous system (CNS) penetrance and metabolic stability[3].

  • The Morpholine Solution: The development of cis-substituted 5-(hydroxymethyl)morpholine-2-carboxamides provided a breakthrough[3].

  • Mechanism of Superiority: The (2S,5R)-configuration (cis-isomer) demonstrated significantly higher potency than its trans-isomer counterpart and un-substituted morpholine analogs[3]. The rigid morpholine core precisely orients the hydroxymethyl and carboxamide groups to activate the SSTR4 receptor while resisting enzymatic degradation.

3. YKL-40 Inhibitors for Cancer and Inflammation

  • The Challenge: Chitinase-like protein YKL-40 promotes tumor angiogenesis and inflammation. Disrupting its interaction with ligands like asialofetuin is therapeutically highly desirable but structurally difficult[4].

  • The Morpholine Solution: A series of morpholine-2-carboxylate and morpholine-2-carboxylic acid derivatives (e.g., methyl (2R,5S)-5-(4-chlorobenzyl)-4-(4-(1,5-dimethyl-1H-pyrazol-3-yl)cyclohexyl)morpholine-2-carboxylate) were synthesized as first-in-class YKL-40 inhibitors[4].

  • Mechanism of Superiority: The carboxylate moiety at the C2 position acts as a critical anchor, allowing the functionalized cyclohexyl and benzyl groups at the C4 and C5 positions to sterically block the YKL-40 binding cleft[4].

Section 2: Quantitative Performance Comparison

To objectively evaluate the impact of the morpholine-2-carboxylate/carboxamide moiety, Table 1 synthesizes the structural and pharmacological advantages of these candidates against their respective standard alternatives.

Therapeutic TargetDisease IndicationMorpholine-2-Carboxylate/Carboxamide CandidateAlternative / Standard ScaffoldKey Performance Advantage
Renin (hPRA) Hypertension2-Carbamoyl morpholine derivativesAliskiren (Peptidomimetic)MW < 500 Da; Novel closed-flap binding mode; Improved oral bioavailability[2].
SSTR4 Chronic Pain / Alzheimer'sCis-5-(hydroxymethyl)morpholine-2-carboxamideN-methylated nipecotic acid / Trans-isomersSuperior receptor agonism; Enhanced CNS penetrance and metabolic stability[3].
YKL-40 Cancer / InflammationMethyl (2R,5S)-morpholine-2-carboxylate derivativesUn-targeted biologicalsFirst-in-class small molecule disruption of YKL-40/asialofetuin interaction[4].

Section 3: Mechanistic Insights & Structural Causality

As an application scientist, it is crucial to understand why the morpholine-2-carboxylate moiety drives these performance gains. The causality lies in its unique stereoelectronic properties.

In the case of the Direct Renin Inhibitors, the introduction of the morpholine ring fundamentally alters the binding thermodynamics[1]. The oxygen atom within the morpholine ring and the carbonyl group at the C2 position act as highly directional hydrogen bond acceptors. They interact directly with the backbone NH groups of Ser76 and Thr77 on the renin flap[2]. Because the morpholine ring is conformationally restricted (existing primarily in a stable chair conformation), the entropic penalty of binding is minimized compared to flexible linear peptides.

ReninBinding DRI 2-Carbamoyl Morpholine (DRI Candidate) MorphO Morpholine Ring Oxygen (H-Bond Acceptor) DRI->MorphO structural component C2Carb C2-Carbonyl Group (H-Bond Acceptor) DRI->C2Carb structural component S3Pocket S3 Subpocket Moiety (Hydrophobic Core) DRI->S3Pocket structural component Ser76 Ser76 (Backbone NH) Closed Flap Region MorphO->Ser76 Hydrogen Bond Thr77 Thr77 (Backbone NH) Closed Flap Region C2Carb->Thr77 Hydrogen Bond AspRes Asp32 / Asp215 Catalytic Site S3Pocket->AspRes Electrostatic Interaction

Fig 1: Hydrogen bonding network of 2-carbamoyl morpholine within the renin catalytic pocket.

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to verify assay performance (Z'-factor > 0.5) before compound efficacy is calculated.

Protocol A: FRET-Based Renin Inhibition Assay

Purpose: To quantify the IC50 of morpholine-2-carboxamide candidates against human recombinant renin. Causality of Choice: Fluorescence Resonance Energy Transfer (FRET) is utilized because it allows for real-time, continuous kinetic monitoring of substrate cleavage, eliminating the artifacts associated with end-point radiometric assays.

Step-by-Step Methodology:

  • Assay Buffer Preparation: Prepare 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, and 0.1% BSA. Causality: BSA is critical to prevent non-specific adsorption of the highly lipophilic morpholine candidates to the microplate walls.

  • Enzyme & Compound Incubation: Add 10 µL of human recombinant renin (final concentration 1 nM) to a 384-well black opaque plate. Add 5 µL of the morpholine-2-carboxamide candidate (serial dilutions from 10 µM to 0.1 nM in 1% DMSO). Include Aliskiren as a positive control and 1% DMSO as a vehicle control. Incubate for 30 minutes at 37°C to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 10 µL of the FRET peptide substrate (e.g., Dabcyl-gaba-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-EDANS) at a final concentration of 5 µM.

  • Kinetic Readout: Immediately read the plate on a fluorescence microplate reader (Excitation: 340 nm, Emission: 490 nm) every 2 minutes for 60 minutes.

  • Self-Validation & Analysis: Calculate the Z'-factor using the vehicle (max signal) and Aliskiren (min signal) wells. Proceed with IC50 calculation via non-linear regression only if Z' > 0.5.

Protocol B: AlphaScreen Assay for YKL-40 Target Engagement

Purpose: To evaluate the ability of morpholine-2-carboxylate derivatives to disrupt the YKL-40 and asialofetuin interaction[4]. Causality of Choice: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) provides a wash-free, highly sensitive method to detect the disruption of protein-protein interactions, which is essential for low-affinity initial hits.

Step-by-Step Methodology:

  • Protein Preparation: Biotinylate asialofetuin and tag YKL-40 with a His6-tag. Ensure >90% labeling efficiency via mass spectrometry.

  • Binding Reaction: In a 384-well OptiPlate, combine 10 nM His6-YKL-40, 10 nM biotin-asialofetuin, and the morpholine-2-carboxylate candidate (10-point dose-response) in assay buffer (25 mM HEPES pH 7.4, 100 mM NaCl, 0.05% Tween-20). Incubate for 1 hour at room temperature.

  • Bead Addition (Dark Room): Under subdued lighting (to prevent photobleaching of the photosensitive beads), add 10 µg/mL of Streptavidin-coated Donor beads and Nickel Chelate (Ni-NTA) Acceptor beads. Incubate for an additional 1 hour.

  • Luminescence Readout: Excite the plate at 680 nm. If the YKL-40/asialofetuin complex is intact, singlet oxygen travels from the Donor to the Acceptor bead, emitting light at 520-620 nm.

  • Data Interpretation: An emission signal decline (diminished by at least 3× standard deviation of the noise at plateau values) at the highest inhibitor concentration indicates successful interference by the morpholine candidate[4].

AlphaScreen Step1 1. Reagent Prep His-YKL-40 & Biotin-Asialofetuin Step2 2. Compound Incubation Add Morpholine-2-Carboxylate Step1->Step2 Step3 3. Bead Addition Donor & Acceptor Beads Step2->Step3 Step4 4. Laser Excitation 680 nm Illumination Step3->Step4 Step5 5. Luminescence Readout 520-620 nm Emission Step4->Step5

Fig 2: AlphaScreen workflow for evaluating YKL-40 target engagement by morpholine candidates.

References

  • Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • Cis-substituted 5-(hydroxymethyl)morpholine-2-carboxamides as agonists of SSTR4. US Patent US20250100981A1.

  • Ykl-40 inhibitors and their therapeutic applications. US Patent US20230348516A1.

Sources

Safety Operating Guide

Methyl 4-(carboxy)morpholine-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of Methyl 4-(carboxy)morpholine-2-carboxylate

Executive Summary

Methyl 4-(carboxy)morpholine-2-carboxylate (and its protected derivatives, such as Boc- or Cbz-protected variants) is a highly versatile chiral building block utilized extensively in drug development, particularly in the synthesis of peptidomimetics, kinase inhibitors, and GPCR ligands. Due to its nitrogen-containing heterocyclic core and ester functional groups, improper handling and disposal pose significant risks to both laboratory personnel and the environment.

This guide provides a self-validating, step-by-step Standard Operating Procedure (SOP) for the safe operational handling, spill response, and environmental disposal of this compound, ensuring full compliance with EPA and OSHA frameworks.

Physicochemical Properties & Hazard Profile

To safely manage the lifecycle of any chemical, operational protocols must be grounded in its physicochemical behavior. Morpholine derivatives present unique hazards due to their potential to cause mucosal irritation and their environmental persistence[1][2].

Table 1: Physicochemical Properties & GHS Hazard Summary

Property / Hazard ParameterSpecification / DetailsOperational Implication
Chemical Class N-substituted morpholine / Amino acid analogGenerates toxic nitrogen oxides (NOx) upon combustion.
Physical State Solid (Powder/Crystals) or viscous liquidRisk of aerosolization; requires dust control measures.
Solubility Soluble in polar organic solvents (DCM, DMF, MeOH)Spills in solution penetrate porous surfaces rapidly.
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2ADirect contact causes localized epidermal and ocular damage.
Environmental Toxicity Harmful to aquatic life (Algae EC50 ~58 mg/L)Strictly prohibited from drain disposal or sewer entry.

Mechanistic Toxicology: The ester and carbamate linkages in Methyl 4-(carboxy)morpholine-2-carboxylate are susceptible to hydrolysis. In biological systems or upon contact with mucous membranes, uncoupled morpholine derivatives act as mild bases, disrupting cellular lipid bilayers and causing acute irritation[2][3]. Furthermore, because the morpholine ring is highly resistant to standard biological degradation, it poses a severe threat to aquatic ecosystems if introduced into municipal wastewater[4].

Operational Safety & Handling Protocol

Before initiating any workflow involving this compound, establish a stringent defensive perimeter using targeted engineering controls and Personal Protective Equipment (PPE).

  • Engineering Controls: All manipulations of the dry powder must be conducted within a Class II Type A2 Biological Safety Cabinet or a certified chemical fume hood with a minimum face velocity of 100 feet per minute (fpm). This prevents the inhalation of aerosolized micro-particles[1][5].

  • Glove Selection (Causality): Standard latex gloves are insufficient. You must use Nitrile gloves (minimum 4 mil thickness). Morpholine derivatives are frequently dissolved in polar aprotic solvents (like DMSO or DMF) or halogenated solvents (like DCM) during synthesis. Nitrile provides superior chemical resistance against these carrier solvents, preventing transdermal delivery of the dissolved toxicant[1][3].

  • Respiratory Protection: If engineering controls fail or during a large spill, a NIOSH-approved N95 or P100 particulate respirator is mandatory[1].

Spill Response Workflow

In the event of a breach, immediate containment is required to prevent environmental release.

SpillResponse Start Spill Detected Assess Assess Spill Size & State (Solid vs. Solution) Start->Assess PPE Don Appropriate PPE (Respirator, Nitrile Gloves) Assess->PPE Solid Solid Spill: Sweep up carefully (Avoid dust formation) PPE->Solid If powder Liquid Liquid Spill: Absorb with inert material (Vermiculite/Sand) PPE->Liquid If dissolved Container Transfer to compatible hazardous waste container Solid->Container Liquid->Container Label Label as 'Toxic/Irritant Waste' Date & Seal Container->Label Dispose Transfer to Central Waste Accumulation Area Label->Dispose

Figure 1: Immediate spill response and containment workflow for morpholine derivatives.

Spill Response Step-by-Step:

  • Evacuate & Assess: Clear the immediate area. Determine if the spill is a dry powder or dissolved in a solvent.

  • Containment: For liquid spills, surround the perimeter with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth[4][6]. Do not use combustible materials like sawdust, as residual oxidizing agents in the lab could trigger an exothermic reaction.

  • Collection: Use non-sparking tools to scoop the absorbed mixture or carefully sweep the dry powder (avoiding aerosolization) into a high-density polyethylene (HDPE) container[2][3].

Step-by-Step Disposal Procedures

Under the Resource Conservation and Recovery Act (RCRA), while specific morpholine derivatives may not be explicitly listed on the P- or U-lists, they must be managed as characteristic or generic hazardous waste due to their toxicity and the solvents used in their processing[5].

Step 1: Waste Segregation at the Source Never mix morpholine-derivative waste with strong oxidizing agents (e.g., nitrates, peroxides, or nitric acid)[3]. The nitrogen atom in the morpholine ring can undergo violent oxidation. Separate the waste into two streams:

  • Halogenated Waste: If the compound was dissolved in Dichloromethane (DCM) or Chloroform.

  • Non-Halogenated Waste: If dissolved in Methanol, Ethanol, or Ethyl Acetate.

Step 2: Primary Containment Packaging Place solid waste (contaminated Kimwipes, empty vials, used gloves) into heavy-duty, transparent poly-bags or directly into a designated solid hazardous waste drum. Liquid waste must be funnelled into PTFE-lined amber glass bottles or HDPE jerricans. Causality: Amber glass prevents UV-induced degradation of the compounds, which can generate unpredictable gaseous byproducts that pressurize the container.

Step 3: Labeling and Satellite Accumulation Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must state the full chemical name ("Methyl 4-(carboxy)morpholine-2-carboxylate")—abbreviations like "Morpholine deriv." are illegal under EPA guidelines. Store the container in a Satellite Accumulation Area (SAA) within secondary containment trays to catch potential leaks.

Step 4: Final Manifesting and High-Temperature Incineration Transfer the waste to a licensed professional waste disposal contractor[1]. The mandatory destruction method for this compound is high-temperature incineration equipped with NOx scrubbers . Because the molecule contains a high weight-percentage of nitrogen, standard incineration will release toxic nitrogen oxides (NOx) into the atmosphere[6]. Specialized scrubbers neutralize these off-gases, preventing the formation of environmental smog and acid rain.

DisposalPathway Gen Waste Generation (Reaction mixtures, contaminated PPE) Seg Waste Segregation Gen->Seg SolidW Solid Waste (Powders, Vials, PPE) Seg->SolidW LiquidW Liquid Waste (Mother liquors, washes) Seg->LiquidW Store Satellite Accumulation Area (Secondary Containment) SolidW->Store Halogen Halogenated Solvent Waste LiquidW->Halogen e.g., DCM NonHalogen Non-Halogenated Solvent Waste LiquidW->NonHalogen e.g., EtOAc Halogen->Store NonHalogen->Store Contractor Licensed EPA/RCRA Waste Contractor Store->Contractor Incinerate High-Temp Incineration (with NOx Scrubbing) Contractor->Incinerate

Figure 2: End-to-end waste segregation and environmental disposal pathway.

Regulatory Compliance & Documentation

To maintain a self-validating safety system, all disposal actions must be documented.

  • OSHA Hazard Communication Standard (29 CFR 1910.1200): Ensure the Safety Data Sheet (SDS) for Methyl 4-(carboxy)morpholine-2-carboxylate is physically or digitally accessible to all lab personnel at all times[4].

  • EPA 40 CFR Parts 261.3: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste[5]. Even if unlisted, the generator holds "cradle-to-grave" liability. Ensure your waste manifests are signed, dated, and retained for a minimum of three years.

References

  • Safety Data Sheet: Morpholine (≥99 %, for synthesis). Carl ROTH GmbH + Co KG. Available at:[Link]

Sources

Personal protective equipment for handling Methyl 4-(carboxy)morpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive operational and safety guide for handling Methyl 4-(carboxy)morpholine-2-carboxylate (and its related hydrochloride salts). This compound is a critical chiral building block widely utilized in peptidomimetic synthesis and advanced drug development.

Because this molecule features both a reactive ester moiety and a morpholine ring system, it presents specific physicochemical hazards that require rigorous operational controls. This guide transcends basic safety data sheets by providing you with the mechanistic causality behind each safety protocol, ensuring your laboratory operations are both highly efficient and intrinsically safe.

Mechanistic Hazard Identification & Causality

To design an effective Personal Protective Equipment (PPE) matrix, we must first understand the molecular behavior of Methyl 4-(carboxy)morpholine-2-carboxylate. According to standard GHS classifications for this class of morpholine derivatives, the compound presents several acute hazards[1][2]:

  • H302 (Harmful if swallowed): The morpholine ring enhances the molecule's lipophilicity, allowing it to easily partition across biological membranes in the gastrointestinal tract[2].

  • H315 (Skin irritation) & H319 (Serious eye irritation): The ester functionality and the nitrogen heteroatom can interact with cellular nucleophiles and disrupt the lipid bilayers of the skin and ocular mucosa, leading to localized inflammation[1][2].

  • H335 (May cause respiratory irritation): As a fine, crystalline powder, it is prone to aerosolization. Inhalation of these micro-particulates leads to deposition in the upper respiratory tract, where the compound dissolves in mucosal fluids and causes acute irritation[2].

Under the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.132 , laboratory directors are mandated to perform a conclusive hazard assessment to select appropriate PPE that forms an absolute barrier against these specific absorption and inhalation risks[3][4].

Personal Protective Equipment (PPE) Matrix

The following table summarizes the quantitative specifications and scientific rationale for the required PPE when handling this compound.

PPE CategoryRequired SpecificationScientific Rationale & Causality
Hand Protection Nitrile gloves (Minimum thickness: 0.11 mm / 4.3 mil).Nitrile provides superior chemical resistance against esters and cyclic amines compared to latex. The 0.11 mm thickness ensures a sufficient breakthrough time (>240 mins) against incidental contact while maintaining tactile sensitivity for fine weighing.
Eye Protection ANSI Z87.1 compliant splash goggles.Standard safety glasses with side shields are insufficient. Splash goggles form a continuous seal against the face, preventing micro-particulates (dust) and accidental solvent splashes from reaching the ocular mucosa.
Respiratory N95 or P100 Particulate Respirator (if handled outside a fume hood).Prevents inhalation of aerosolized powder (H335 hazard). Note: Primary handling must occur in a fume hood; respirators are a secondary defense for spill response.
Body Protection Flame-resistant (FR) lab coat with knit cuffs.Knit cuffs prevent the sleeves from dragging through chemical spills and eliminate gaps where fine powders could contact the wrists.

Operational Workflows & Experimental Protocols

The handling of Methyl 4-(carboxy)morpholine-2-carboxylate requires strict environmental controls to maintain its chemical integrity and protect the operator. The compound is sensitive to ambient moisture, which can induce slow hydrolysis of the methyl ester[5].

Protocol A: Precision Weighing and Transfer

Self-Validating System: This protocol utilizes environmental feedback to ensure containment.

  • Fume Hood Validation: Before opening the reagent bottle, verify the Class II fume hood monitor displays a face velocity between 80 and 100 feet per minute (fpm) .

    • Causality: Velocities below 80 fpm fail to contain fine powders, while velocities above 100 fpm create turbulent eddies that can blow the powder out of the sash into the operator's breathing zone.

  • Static Elimination: Pass a static-eliminating zero-ionizer over the analytical balance and the weighing boat.

    • Causality: Fine organic powders accumulate static charge. Neutralizing the electrostatic potential prevents the powder from aggressively repelling from the spatula and aerosolizing.

  • Transfer: Weigh the desired mass using a static-free, grounded micro-spatula.

  • Inert Storage: Once weighed, immediately flush the primary reagent bottle with a gentle stream of dry Argon or Nitrogen gas before sealing. Store at 2–8°C[2][5].

    • Self-Validation: A properly sealed, inert-flushed bottle will not show signs of clumping or degradation (hydrolysis) upon subsequent uses.

Workflow A Storage (2-8°C, Ar/N2) B Transfer to Class II Fume Hood A->B C Static-Free Weighing B->C D Reaction Setup (e.g., Amidation) C->D E Basic Quenching (1M NaOH) D->E F Waste Segregation E->F

Standard Operational Workflow for Methyl 4-(carboxy)morpholine-2-carboxylate.

Decontamination and Spill Response Plan

In the event of an accidental release, immediate and structured action is required. Sweeping dry powder with a standard brush is strictly prohibited, as it generates a massive aerosol cloud. This protocol aligns with the guidelines established in Prudent Practices in the Laboratory[6][7].

Protocol B: Spill Containment and Chemical Quenching

Self-Validating System: This protocol uses pH verification to confirm chemical neutralization.

  • Assess and Isolate: Determine if the spill is minor (<50g) or major (>50g). For major spills, evacuate the lab and contact Environmental Health and Safety (EHS)[2].

  • Don Emergency PPE: For minor spills, immediately upgrade PPE to include a P100 half-mask respirator and heavy-duty nitrile over-gloves[3].

  • Wet Containment: Do not dry-sweep. Lightly mist the spilled powder with a 10% isopropanol/water solution.

    • Causality: The isopropanol reduces the surface tension of the water, allowing it to rapidly wet the hydrophobic organic powder, completely suppressing dust generation.

  • Collection: Wipe up the wetted paste using inert absorbent pads and place them into a high-density polyethylene (HDPE) hazardous waste container[2].

  • Chemical Quenching (For unreacted reaction mixtures): If the compound is dissolved in a reaction mixture that needs disposal, add an equal volume of 1M NaOH (aq) and stir for 30 minutes.

    • Causality: The sodium hydroxide facilitates the base-catalyzed saponification of the methyl ester, converting the hazardous molecule into a highly water-soluble, non-volatile sodium carboxylate salt and methanol.

    • Self-Validation: Test the aqueous layer with pH indicator paper. A sustained pH > 10 confirms that the basic hydrolysis is complete and no unreacted ester remains.

SpillResponse Start Spill Detected Assess Assess Spill Size Start->Assess Minor Minor Spill (<50g) Assess->Minor Major Major Spill (>50g) Assess->Major PPE Don Spill PPE (P100, Nitrile) Minor->PPE Evac Evacuate Area & Call HazMat Major->Evac Wet Mist with 10% Isopropanol/Water PPE->Wet Sweep Collect in HDPE Container Wet->Sweep Vent Ventilate & Wash Area Sweep->Vent

Emergency Spill Response Decision Tree and Protocol.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - General requirements (Personal Protective Equipment)." Code of Federal Regulations, eCFR. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies of Sciences, Engineering, and Medicine, 2011. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.